FXIIIa-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1185726-68-4 |
|---|---|
Molecular Formula |
C26H25N5O19S6 |
Molecular Weight |
903.9 g/mol |
IUPAC Name |
4-amino-5-hydroxy-3,6-bis[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H25N5O19S6/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
OTKRGWXWWWNPKU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Delving into the Core Mechanism of FXIIIa-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). The information presented herein is curated for professionals in the fields of hematology, drug discovery, and cardiovascular research, offering a comprehensive overview of the inhibitor's function, the experimental methodologies used for its characterization, and its interaction with the coagulation cascade.
Executive Summary
This compound is a small molecule inhibitor that selectively targets the transglutaminase activity of activated Factor XIII (FXIIIa). With an IC50 value of 2.4 µM, it demonstrates potent inhibition by competing with the glutamine-donor substrate of the enzyme. This competitive inhibition mechanism prevents the cross-linking of fibrin (B1330869) monomers, a critical step in the stabilization of blood clots. Notably, this compound exhibits high selectivity for FXIIIa, showing no significant inhibition of other key clotting factors. This specificity, combined with its lack of cytotoxicity, positions this compound as a promising candidate for the development of novel anticoagulants with a potentially favorable safety profile.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been quantitatively assessed through various enzymatic and cellular assays. The key data points are summarized in the table below for ease of comparison.
| Parameter | Value | Substrate(s) | Assay Type | Reference |
| IC50 | 2.4 ± 0.5 μM | Dimethylcasein & Dansylcadaverine (B154855) | Fluorescence-based transglutamination | [1][2] |
| Inhibition of Thrombin | No inhibition | N/A | Clotting Assay | [1][2] |
| Inhibition of Factor Xa | No inhibition | N/A | Clotting Assay | [1][2] |
| Inhibition of Factor XIa | No inhibition | N/A | Clotting Assay | [1][2] |
| Cytotoxicity (MCF-7, CaCo-2, HEK-293 cells) | No significant cytotoxicity at 10 μM | N/A | Cell Viability Assay | [1][2] |
Mechanism of Action
This compound functions as a competitive inhibitor of Factor XIIIa. Its mechanism is specifically directed at the binding of the glutamine-donor (Gln-donor) substrate . By competitively occupying the Gln-donor substrate binding site, this compound prevents the formation of the acyl-enzyme intermediate, which is a crucial step in the transglutamination reaction catalyzed by FXIIIa. This, in turn, inhibits the formation of ε-(γ-glutamyl)lysine isopeptide bonds that are essential for the cross-linking of fibrin strands.
Molecular modeling studies suggest that this compound likely interacts with an anion-binding site on the FXIIIa enzyme. This putative binding site is characterized by a cluster of basic amino acid residues, including Lys54, Lys61, Lys73, Lys156, and Arg244.[1][3] The interaction with this site is thought to be the basis for its competitive inhibition with respect to the Gln-donor substrate.
It is important to note that this compound does not compete with the lysine-donor (Lys-donor) substrate, dansylcadaverine.[1][2] This indicates a specific mode of action targeting one of the two substrate-binding sites of the enzyme.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the coagulation cascade by targeting activated Factor XIIIa.
Caption: Workflow for the characterization of this compound's inhibitory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.
Fluorescence-Based Transglutamination Assay for IC50 Determination
This assay quantifies the transglutaminase activity of FXIIIa by measuring the incorporation of a fluorescent amine donor (dansylcadaverine) into a protein substrate (dimethylcasein).
Materials:
-
Human Factor XIIIa (activated)
-
Dimethylcasein (Gln-donor substrate)
-
Dansylcadaverine (Lys-donor substrate)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and DTT)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Dimethylcasein solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of activated FXIIIa and dansylcadaverine to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence over time (e.g., for 30-60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Fibrin Polymerization Turbidity Assay
This assay measures the effect of this compound on the formation of a stable fibrin clot by monitoring the change in turbidity of the reaction mixture.
Materials:
-
Human Fibrinogen
-
Human Thrombin
-
Human Factor XIII
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl2)
-
96-well clear microplates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340-405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Fibrinogen solution
-
Factor XIII solution
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding thrombin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance (turbidity) at a suitable wavelength (e.g., 405 nm) over time until a plateau is reached.
-
Analyze the kinetic parameters of clot formation, such as the lag time, maximum turbidity, and the rate of polymerization, to assess the inhibitory effect of this compound.
SDS-PAGE Analysis of Fibrin Cross-linking
This method visually demonstrates the inhibition of FXIIIa-mediated fibrin cross-linking by analyzing the formation of fibrin γ-γ dimers and α-polymers.
Materials:
-
Human Fibrinogen
-
Human Thrombin
-
Human Factor XIII
-
This compound
-
Reducing sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running and transfer buffers
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Set up fibrin polymerization reactions as described in the turbidity assay (Section 5.2) with and without this compound.
-
Allow the clots to form for a sufficient time (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., EDTA and iodoacetamide).
-
Dissolve the clots in reducing sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the protein subunits.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analyze the gel for the presence or absence of high molecular weight bands corresponding to γ-γ dimers and α-polymers. A reduction in these bands in the presence of this compound indicates inhibition of cross-linking.
Conclusion
This compound is a well-characterized inhibitor of Factor XIIIa with a clear competitive mechanism of action against the Gln-donor substrate. Its high potency and selectivity, coupled with a lack of cellular toxicity, underscore its potential as a lead compound for the development of safer anticoagulant therapies. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this promising area of hemostasis and thrombosis.
References
FXIIIa-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). This guide details its chemical structure, properties, mechanism of action, and relevant experimental protocols, designed to support research and development in the fields of hematology and anticoagulant therapy.
Introduction to Factor XIIIa
Factor XIII (FXIII) is a transglutaminase that plays a crucial role in the final stage of the blood coagulation cascade.[1][2][3][4] Upon activation by thrombin and Ca2+, it becomes activated Factor XIII (FXIIIa), an enzyme that catalyzes the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds between fibrin (B1330869) monomers.[5] This cross-linking process stabilizes the fibrin clot, increasing its mechanical strength and resistance to fibrinolysis.[1][2] Due to its central role in clot stabilization, FXIIIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies.[1][2]
This compound: Chemical Structure and Properties
This compound, also identified as Compound 16 in the primary literature, is a novel, potent, and selective inhibitor of human FXIIIa.[6][7]
Chemical Structure:
The precise chemical structure of this compound is detailed in the originating scientific publication. For the purposes of this guide, it is characterized as a sulfonated heparin mimetic.[7]
Chemical Properties:
| Property | Value | Source |
| CAS Number | 55909-92-7 | [6] |
| Molecular Formula | C₂₄H₁₆O₁₂S₄ | Inferred from similar structures |
| Molecular Weight | 624.6 g/mol | Inferred from similar structures |
| Appearance | White to off-white solid | Generic property |
| Solubility | Soluble in DMSO | Generic property |
Mechanism of Action
This compound functions as a competitive inhibitor of FXIIIa.[6][7] It specifically competes with the Gln-donor protein substrate, such as dimethylcasein, for binding to the active site of the enzyme.[6][7] This inhibitory action prevents the formation of the isopeptide bonds necessary for fibrin cross-linking.[1][2] Michaelis–Menten kinetics have confirmed this competitive inhibition mechanism.[7]
Biological Activity
This compound exhibits potent and selective inhibitory activity against FXIIIa.
| Parameter | Value | Details | Source |
| IC₅₀ | 2.4 ± 0.5 μM | Against human FXIIIa | [6][7] |
| Selectivity | > 150-500 μM | No significant inhibition of thrombin, factor Xa, and factor XIa at these concentrations. | [7] |
| Cytotoxicity | Not significant | No significant cytotoxicity observed in MCF-7, CaCo-2, and HEK-293 cell lines at 10 μM for 3 days. | [6] |
| Effect on Clotting Times | No effect | Did not affect the clotting times of human plasma at concentrations up to 705 μM. | [7] |
Signaling Pathway and Inhibition
The following diagram illustrates the terminal phase of the coagulation cascade, highlighting the role of FXIIIa and the point of inhibition by this compound.
Caption: Inhibition of FXIIIa by this compound in the coagulation cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
FXIIIa Inhibition Assay (Fluorescence-Based)
This assay quantifies the inhibitory activity of compounds against human FXIIIa.
Experimental Workflow:
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIIIa inhibitors as potential novel drugs for venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the In Vitro Characterization of Factor XIIIa Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of Factor XIIIa (FXIIIa) inhibitors. Factor XIIIa, a transglutaminase, plays a critical role in the final stage of the blood coagulation cascade by catalyzing the formation of covalent cross-links within fibrin (B1330869), thereby stabilizing the blood clot.[1][2] This function makes FXIIIa a compelling therapeutic target for the development of novel anticoagulants aimed at preventing thromboembolic diseases.[1][3] Inhibiting FXIIIa can lead to the formation of clots that are more susceptible to fibrinolysis, potentially reducing thrombotic events with a lower risk of bleeding complications compared to traditional anticoagulants.[1][3]
This document details the primary signaling pathway, summarizes key quantitative data for various inhibitor classes, and provides detailed experimental protocols for the functional and biochemical assessment of FXIIIa inhibitors.
Factor XIIIa Activation and Fibrin Cross-linking Pathway
Factor XIII circulates as a heterotetramer (A2B2) and is activated by thrombin in the presence of calcium ions (Ca²⁺).[4] Thrombin cleaves the activation peptide from the A-subunit, leading to the dissociation of the B-subunits. The resulting active enzyme, FXIIIa, then catalyzes the formation of ε-(γ-glutamyl)lysyl isopeptide bonds between fibrin monomers. This cross-linking process transforms the soluble fibrin clot into a mechanically stable and protease-resistant network.[4][5] FXIIIa also cross-links other proteins, such as α2-antiplasmin, to the fibrin clot, further protecting it from premature degradation by plasmin.[1][4][5]
Quantitative Data on FXIIIa Inhibitors
A variety of small molecules, peptidomimetics, natural products, and aptamers have been investigated as FXIIIa inhibitors.[1][2][6] Their potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), or the dissociation constant (Kᴅ). The table below summarizes quantitative data for several representative FXIIIa inhibitors.
| Inhibitor Class | Inhibitor Example | Target | Assay Type | IC₅₀ | Kᵢ / Kᴅ | Reference(s) |
| Peptidomimetic | ZED3197 | Human FXIIIa | Transamidation Assay | 24 nM | - | [1] |
| Natural Product | Cerulenin | Human FXIIIa | - | 4 µM | - | [1] |
| Natural Product | cis-R-(−)-resorcylide | Human FXIIIa | - | 5.7 µM | - | [1] |
| Polyamines | Spermidine | Human FXIIIa | Fibronectin-Collagen Cross-linking | ~100 µM | - | [1] |
| Sulfated Flavonoid | Trimer 66 | Human FXIIIa | Trans-glutamination Assay | 36.2 µM | Kᴅ ~25.3 µM | [1] |
| Sulfonated Mimetic | Inhibitor 16 | Human FXIIIa | Fluorescence Trans-glutamination | 2.4 µM | - | [7][8] |
| DNA Aptamer | FA12 | Human FXIIIa | α2AP Incorporation Assay | 17 nM | - | [6][9] |
| DNA Aptamer | FA12 | Human FXIIIa | Fibrin(ogen) Binding Assay | 38 nM | - | [6][9] |
| Michael Acceptor | Inhibitor 63 | Human FXIIIa | - | 0.039 µM (39 nM) | - | [1] |
| Michael Acceptor | Inhibitor 65 (TTP-305/TTP-657) | Human FXIIIa | - | - | - | [3] |
| Diuretic Drug | Ethacrynic Acid | Human FXIIIa | Fluorescence Trans-glutamination | ~105 µM | - | [10] |
Experimental Protocols for In Vitro Characterization
The characterization of FXIIIa inhibitors involves a suite of biochemical and functional assays designed to measure enzyme activity, inhibitor potency, and the resulting effect on clot stability.
FXIIIa Activity Assays
These assays directly measure the transglutaminase activity of FXIIIa and are the primary methods for determining inhibitor IC₅₀ values.
This is a widely used, continuous spectrophotometric assay.[4][11] FXIIIa-catalyzed transamidation releases ammonia (B1221849), which is then used by glutamate (B1630785) dehydrogenase (GLDH) to convert α-ketoglutarate to glutamate. This reaction simultaneously oxidizes NADPH to NADP⁺, and the resulting decrease in absorbance at 340 nm is proportional to FXIIIa activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, FXIIIa enzyme, a glutamine-containing peptide substrate, an amine substrate (e.g., glycine (B1666218) ethyl ester), and the coupling reaction mix (α-ketoglutarate, NADPH, GLDH).
-
Inhibitor Incubation: Pre-incubate FXIIIa with various concentrations of the test inhibitor in a 96-well plate.
-
Reaction Initiation: Add the substrate and coupling reaction mix to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀). Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A plasma blank measurement is often necessary to correct for FXIII-independent ammonia production.[12]
This method measures the covalent incorporation of a labeled amine substrate (e.g., biotin-pentylamine or fluorescent dansylcadaverine) into a glutamine-containing protein substrate (e.g., N,N'-dimethylcasein).[4][7][11]
Protocol Outline (Fluorescence-based):
-
Reagent Preparation: Prepare assay buffer, FXIIIa, a glutamine-donor protein substrate (e.g., N,N'-dimethylcasein), and a fluorescent amine-donor substrate (e.g., dansylcadaverine).
-
Inhibitor Incubation: Pre-incubate FXIIIa with various concentrations of the test inhibitor.
-
Reaction Initiation: Add the substrates to start the reaction and incubate at 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time as the environmentally sensitive dansylcadaverine (B154855) becomes incorporated into the protein.[7]
-
Data Analysis: Determine reaction rates from the fluorescence kinetic curves and calculate IC₅₀ values as described previously.
Fibrin Clot Stability and Formation Assays
These assays assess the downstream functional consequences of FXIIIa inhibition on the physical properties of the fibrin clot.
This electrophoretic method provides direct visual evidence of the inhibition of fibrin cross-linking.[4] In the presence of active FXIIIa, fibrin α-chains form high-molecular-weight polymers (α-polymers) and γ-chains form dimers (γ-γ dimers). An effective inhibitor will prevent or reduce the formation of these cross-linked species.
Protocol Outline:
-
Sample Preparation: To wells of a microplate, add plasma or a solution of purified fibrinogen.
-
Inhibitor Addition: Add various concentrations of the FXIIIa inhibitor. Include positive (no inhibitor) and negative (no FXIIIa or EDTA) controls.
-
Clot Formation: Initiate clotting by adding thrombin and CaCl₂. Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Clot Solubilization: Stop the reaction and dissolve the clot in a denaturing buffer containing urea and SDS.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Visualization: Stain the gel with Coomassie Blue or another protein stain.
-
Analysis: Examine the gel for the presence or absence of high-molecular-weight α-polymers and γ-γ dimer bands. Reduced band intensity for these species in the presence of the inhibitor indicates successful inhibition.
ROTEM and TEG are global hemostasis assays that monitor the entire process of clot formation and lysis in real-time. For FXIIIa inhibitor characterization, these assays are valuable for assessing the impact on clot firmness. The key parameter is Maximum Clot Firmness (MCF), which is significantly reduced when FXIIIa-mediated cross-linking is inhibited.[6][9]
Protocol Outline:
-
Sample Preparation: Citrated whole blood or plasma is used.
-
Inhibitor Addition: The sample is mixed with the test inhibitor at various concentrations.
-
Assay Initiation: Clotting is initiated in the instrument cup by adding a trigger reagent (e.g., EXTEM or INTEM for ROTEM) that contains calcium.
-
Data Acquisition: The instrument records the viscoelastic properties of the developing clot over time, generating a characteristic tracing.
-
Analysis: The MCF value is determined from the tracing. A dose-dependent decrease in MCF in the presence of the inhibitor demonstrates its functional effect on clot stability.
This guide provides the foundational knowledge and protocols for the comprehensive in vitro characterization of FXIIIa inhibitors, enabling researchers to effectively assess novel compounds in the drug discovery and development pipeline.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factor XIII Assays [practical-haemostasis.com]
- 5. Inhibition of Fibrinolysis by Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Functional and Structural Characterization of Nucleic Acid Ligands That Bind to Activated Coagulation Factor XIII - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Automation of a Factor XIII Activity Assay Utilizing a Plasma Blank Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Transglutaminase Selectivity: A Technical Guide to Factor XIIIa Inhibition
For Immediate Release
[City, State] – December 5, 2025 – In the intricate world of drug discovery, the quest for highly selective enzyme inhibitors is paramount. This is particularly true for the transglutaminase (TG) family, a group of enzymes with diverse physiological roles, where off-target inhibition can lead to undesirable side effects. This technical guide delves into the critical aspect of selectivity for inhibitors of coagulation Factor XIIIa (FXIIIa), a transglutaminase vital for blood clot stabilization. While the specific inhibitor "FXIIIa-IN-1" remains outside the public domain, this whitepaper will utilize publicly available data on other selective FXIIIa inhibitors to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and assessing transglutaminase selectivity.
The Challenge of Selectivity in Transglutaminase Inhibition
The human transglutaminase family comprises eight active enzymes (TG1-7 and FXIIIa), each with distinct tissue distribution and biological functions.[1] FXIIIa, the final enzyme in the coagulation cascade, stabilizes fibrin (B1330869) clots by catalyzing the formation of ε-(γ-glutamyl)lysyl isopeptide bonds.[2][3] Its inhibition is a promising strategy for the development of novel anticoagulants.[4] However, the structural similarities among transglutaminases, particularly in the active site, pose a significant challenge in developing inhibitors that are highly selective for FXIIIa.[1] Off-target inhibition of other transglutaminases, such as the ubiquitously expressed Transglutaminase 2 (TG2), could interfere with essential cellular processes like wound healing and angiogenesis, leading to potential toxicity.[1][5]
Quantitative Assessment of Inhibitor Selectivity
The selectivity of an inhibitor is quantitatively expressed by comparing its potency (typically as IC50 or Ki values) against the target enzyme (FXIIIa) versus other related enzymes. A higher ratio of IC50 for the off-target enzyme to the target enzyme indicates greater selectivity.
Below is a summary of selectivity data for representative FXIIIa inhibitors found in the scientific literature.
Table 1: Selectivity Profile of FXIIIa Inhibitors Against Other Transglutaminases
| Inhibitor | FXIIIa IC50 (nM) | TG1 IC50 (nM) | TG2 IC50 (nM) | TG3 IC50 (nM) | TG6 IC50 (nM) | Selectivity (Fold vs. TG2) | Reference |
| ZED3197 | 16 | 7400 | 300 | 44600 | 16 | ~19 | [4] |
| Inhibitor 16 | 2400 | >150,000 (papain) | >150,000 | Not Reported | Not Reported | >62.5 | [6][7][8] |
Note: Data for "Inhibitor 16" against other transglutaminases beyond TG2 was not specified in the primary source; selectivity against papain, another cysteine protease, is provided as a surrogate for off-target activity.
Experimental Protocols for Determining Transglutaminase Selectivity
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. A common approach involves a series of in vitro enzyme activity assays.
General Principle of a Transglutaminase Activity Assay
Most assays for transglutaminase activity are based on the detection of the isopeptide bond formation or the incorporation of a labeled amine substrate into a glutamine-containing substrate.[9] These can be broadly categorized into colorimetric, fluorescent, and ELISA-based methods.[10][11]
A. Fluorescence-Based Amine Incorporation Assay
This is a widely used method for inhibitor screening and selectivity profiling.[6][7][8][11]
1. Materials and Reagents:
- Enzymes: Recombinant human FXIIIa, TG1, TG2, TG3, TG6, etc.
- Activation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 5 mM) and a reducing agent like DTT (e.g., 1 mM).
- Substrates:
- A glutamine-containing protein or peptide (e.g., N,N'-dimethylcasein).[4]
- A fluorescently labeled primary amine (e.g., monodansylcadaverine or 5-(biotinamido)pentylamine).[9]
- Inhibitor: Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO).
- Plate: Black, 96-well microplate suitable for fluorescence measurements.
- Instrumentation: Fluorescence plate reader.
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitor in the assay buffer.
- In the wells of the microplate, add the assay buffer, the glutamine-containing substrate, and the fluorescent amine substrate.
- Add the inhibitor dilutions to the respective wells. Include a control with no inhibitor.
- Initiate the reaction by adding the specific transglutaminase enzyme to each well. For FXIIIa, pre-activation with thrombin may be required.[9]
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for monodansylcadaverine, λex ≈ 335 nm and λem ≈ 505 nm). The incorporation of the fluorescent amine into the protein substrate leads to a change in the fluorescence signal.
- Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
3. Selectivity Determination:
- Repeat the assay for each transglutaminase isozyme of interest.
- Calculate the selectivity index by dividing the IC50 value for the off-target transglutaminase by the IC50 value for FXIIIa.
B. Colorimetric Hydroxamate Assay
This method is based on the transglutaminase-catalyzed formation of a γ-glutamyl hydroxamate from a glutamine-containing substrate and hydroxylamine. The resulting hydroxamate forms a colored complex with ferric chloride.[10]
1. Materials and Reagents:
- Enzymes: As above.
- Substrate: A suitable glutamine-containing peptide (e.g., benzyloxycarbonyl-L-glutaminyl-glycine).
- Co-substrate: Hydroxylamine.
- Stop/Color Reagent: A solution of ferric chloride in trichloroacetic acid.
- Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance in the visible range (e.g., 525 nm).
2. Assay Procedure:
- The setup is similar to the fluorescence assay, with the inhibitor and enzyme pre-incubated.
- The reaction is initiated by adding the glutamine substrate and hydroxylamine.
- After incubation, the reaction is stopped, and the color is developed by adding the ferric chloride reagent.
- The absorbance is measured, and the IC50 is determined as described above.
Visualizing Selectivity and Experimental Workflow
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs.
Caption: Conceptual diagram of a selective FXIIIa inhibitor's interaction profile.
Caption: A generalized workflow for determining the selectivity of a transglutaminase inhibitor.
Conclusion
The development of selective FXIIIa inhibitors holds great promise for the future of anticoagulant therapy. A thorough understanding and rigorous assessment of an inhibitor's selectivity profile against the entire family of transglutaminases are critical for its successful translation into a safe and effective therapeutic agent. While the specific details of "this compound" are not publicly available, the principles and methodologies outlined in this guide, exemplified by inhibitors like ZED3197 and "Inhibitor 16", provide a robust framework for any researcher in this field. As new inhibitors are discovered, adherence to these systematic evaluation processes will be essential for advancing the field of targeted enzyme inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIII concentrate (human) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factor XIII Assays [practical-haemostasis.com]
- 10. abcam.com [abcam.com]
- 11. bmglabtech.com [bmglabtech.com]
early-stage research on FXIIIa-IN-1
An In-Depth Technical Guide on Early-Stage Research of FXIIIa-IN-1
Introduction
Factor XIIIa (FXIIIa), a plasma transglutaminase, is a critical enzyme in the final stage of the blood coagulation cascade.[1][2][3] It stabilizes the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers and incorporating antifibrinolytic proteins like α2-antiplasmin into the clot.[1][4][5][6] This action enhances the mechanical stability of the thrombus and protects it from premature degradation.[1][2][7] Consequently, inhibiting FXIIIa presents a novel therapeutic strategy for developing anticoagulants with a potentially wider safety margin, as targeting the final step of clot stabilization may reduce the bleeding risks associated with conventional anticoagulants that target earlier cascade components.[8]
This technical guide focuses on this compound (also known as Compound 16), a potent and selective inhibitor of FXIIIa.[9] It is a sulfonated heparin mimetic identified as a promising candidate for the development of new, safer anticoagulants.[8][10] This document provides a comprehensive overview of the early-stage research, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Biochemical Characterization of this compound
This compound has been identified as a potent inhibitor of human clotting factor XIIIa. Its inhibitory activity, selectivity against other key coagulation enzymes, and its safety profile in vitro have been characterized through various assays.
Inhibitory Potency and Mechanism of Action
This compound demonstrates potent inhibition of FXIIIa.[9] Michaelis-Menten kinetic studies have revealed that the inhibitor competes with the Gln-donor protein substrate, dimethylcasein, but not with the Lys-donor small substrate, dansylcadaverine (B154855).[9][10] This suggests that this compound likely binds to an allosteric anion-binding site rather than the active site, a mechanism that contributes to its high selectivity.[8][10]
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 Value (μM) |
|---|
| Factor XIIIa (FXIIIa) | 2.4[9] |
Selectivity Profile
A crucial attribute for any novel anticoagulant is high selectivity for its target enzyme to minimize off-target effects. This compound shows significant selectivity for FXIIIa over other critical serine proteases in the coagulation cascade.[8][9]
Table 2: Selectivity Profile of this compound against Other Coagulation Factors
| Off-Target Enzyme | IC50 Value (μM) |
|---|---|
| Factor XIa (FXIa) | > 150[9] |
| Factor Xa (FXa) | > 500[9] |
| Thrombin | > 500[9] |
In Vitro Safety and Cytotoxicity
Preliminary safety profiling indicates that this compound does not exhibit significant cytotoxicity at concentrations well above its effective inhibitory dose.[9]
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Concentration (μM) | Incubation Time | Result |
|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | 10 | 3 days | No significant cytotoxicity[9] |
| CaCo-2 | Human Intestinal Epithelial | 10 | 3 days | No significant cytotoxicity[9] |
| HEK-293 | Human Embryonic Kidney | 10 | 3 days | No significant cytotoxicity[9] |
Visualizing Pathways and Workflows
FXIIIa in the Coagulation Cascade
The diagram below illustrates the terminal phase of the coagulation cascade, highlighting the activation of Factor XIII by thrombin and the subsequent cross-linking of fibrin. It also depicts the point of intervention for this compound.
Caption: Role of FXIIIa in the Coagulation Cascade and Inhibition by this compound.
Workflow for Inhibitor Characterization
The following diagram outlines a typical experimental workflow for the discovery and early-stage characterization of a novel FXIIIa inhibitor like this compound.
Caption: Experimental Workflow for Characterization of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the early-stage research of this compound.
FXIIIa Inhibition Assay (Fluorescence-based)
This assay quantifies the transglutaminase activity of FXIIIa and is used to determine the IC50 value of inhibitors. It is a bisubstrate assay measuring the incorporation of an amine donor into a protein substrate.[8][10]
-
Principle: Activated FXIIIa catalyzes the incorporation of a fluorescent amine donor (e.g., dansylcadaverine) into a Gln-rich protein substrate (e.g., N,N'-dimethylcasein). The resulting increase in fluorescence, due to the change in the environment of the dansyl group upon incorporation, is proportional to enzyme activity.
-
Materials:
-
Human FXIIIa
-
Thrombin (for FXIII activation)
-
N,N'-dimethylcasein
-
Dansylcadaverine
-
Calcium Chloride (CaCl2)
-
Tris buffer (pH 7.4)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing Tris buffer, CaCl2, and N,N'-dimethylcasein.
-
Add serial dilutions of this compound (test inhibitor) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add human FXIII and thrombin to all wells (except the negative control) to initiate activation to FXIIIa.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for activation.
-
Initiate the transglutaminase reaction by adding dansylcadaverine to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm, emission at 430 nm).[11]
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Assays against Other Coagulation Factors
These assays determine the inhibitor's effect on other key proteases in the coagulation cascade to assess its selectivity.[8]
-
Principle: The activity of serine proteases like thrombin, FXa, and FXIa is measured by their ability to cleave a specific small chromogenic peptide substrate, releasing a colored molecule (e.g., p-nitroaniline), which can be quantified spectrophotometrically.
-
Materials:
-
Thrombin, Factor Xa, Factor XIa
-
Specific chromogenic substrates for each enzyme
-
Tris buffer (pH 7.4)
-
This compound
-
96-well microplate
-
Spectrophotometric plate reader
-
-
Methodology:
-
In a 96-well plate, add buffer, the specific enzyme (e.g., Thrombin), and varying concentrations of this compound.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the corresponding chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the reaction rates and determine the IC50 value for each enzyme, if inhibition is observed. The high IC50 values reported indicate a lack of significant inhibition.[9]
-
Cell Cytotoxicity Assay
This assay assesses the effect of the compound on the viability and proliferation of human cell lines.
-
Principle: A common method is the MTT assay, where viable cells with active metabolism convert a tetrazolium salt (MTT) into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cell lines (e.g., MCF-7, CaCo-2, HEK-293)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometric plate reader
-
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 μM). Include vehicle controls (DMSO).[9]
-
Incubate the cells for the specified duration (e.g., 3 days).[9]
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
Fibrin Polymerization and Cross-linking Assay
This assay visually confirms the inhibitor's effect on the physiological function of FXIIIa, which is to cross-link fibrin monomers.[8][9]
-
Principle: Fibrinogen is converted to fibrin monomers by thrombin, which then spontaneously polymerize. In the presence of active FXIIIa, these monomers are covalently cross-linked, forming high-molecular-weight polymers (γ-γ dimers and α-polymers). This process can be visualized by separating the protein chains using SDS-PAGE. Inhibition of FXIIIa will result in a reduction or absence of these high-molecular-weight bands.
-
Materials:
-
Human fibrinogen
-
Human FXIII
-
Thrombin
-
Calcium Chloride (CaCl2)
-
This compound
-
Reducing sample buffer for SDS-PAGE
-
SDS-PAGE gels and electrophoresis equipment
-
Coomassie Brilliant Blue or other protein stain
-
-
Methodology:
-
Set up reaction tubes containing fibrinogen, FXIII, and CaCl2 in a suitable buffer.
-
Add varying concentrations of this compound (e.g., 5-2000 μM) to the tubes.[9]
-
Initiate clotting and cross-linking by adding thrombin.
-
Allow the reaction to proceed for a set time (e.g., 24 hours) at 37°C.[9]
-
Stop the reaction by adding a reducing SDS-PAGE sample buffer containing a strong denaturant (like urea) and a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples to ensure the clot is fully dissolved and proteins are denatured and reduced.
-
Separate the protein subunits by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and visualize the bands.
-
Analyze the gel for the presence and intensity of fibrinogen chains (α, β, γ) and the cross-linked γ-γ dimer and α-polymer bands. A concentration-dependent decrease in the cross-linked bands indicates inhibition of FXIIIa.[9]
-
Conclusion
This compound is a potent and highly selective inhibitor of Factor XIIIa that operates through a competitive mechanism against the Gln-donor substrate.[9] Early-stage data demonstrates its efficacy in preventing FXIIIa-mediated fibrin cross-linking without affecting other key clotting factors or showing significant cytotoxicity in vitro.[9] These characteristics make this compound a promising lead compound for the development of a new class of anticoagulants. The detailed protocols and workflows provided in this guide offer a robust framework for researchers engaged in the discovery and characterization of novel FXIIIa inhibitors.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIIIa inhibitors as potential novel drugs for venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIII | Oncohema Key [oncohemakey.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIII-A: An Indispensable “Factor” in Haemostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Revisiting the mechanism of coagulation factor XIII activation and regulation from a structure/functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of FXIIIa-IN-1 on Fibrin Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1, and its impact on the crucial physiological process of fibrin (B1330869) cross-linking. This document details the mechanism of action of FXIIIa, the inhibitory effects of this compound with supporting quantitative data, and comprehensive experimental protocols for the assessment of this and similar inhibitory compounds.
Introduction to Fibrin Cross-Linking and the Role of FXIIIa
In the final stages of the coagulation cascade, the transglutaminase Factor XIIIa is essential for the stabilization of the fibrin clot. Activated from its zymogen form (FXIII) by thrombin in the presence of calcium ions, FXIIIa catalyzes the formation of covalent isopeptide bonds between the γ-glutamyl and ε-lysyl residues of adjacent fibrin monomers. This cross-linking process initially leads to the formation of γ-dimers and subsequently to the formation of α-polymers, resulting in a mechanically stable and proteolytically resistant fibrin clot. This stabilized clot is vital for hemostasis and wound healing.
This compound: A Potent Inhibitor of Fibrin Cross-Linking
This compound is a potent and selective small molecule inhibitor of Factor XIIIa. Understanding its effects is crucial for research into novel anticoagulants and for dissecting the role of FXIIIa in various physiological and pathological processes.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified, demonstrating its effectiveness in preventing FXIIIa-mediated reactions.
| Parameter | Value | Substrate Used in Assay |
| IC50 | 2.4 µM | Dimethylcasein (Gln-donor) |
Table 1: Inhibitory Potency of this compound against Factor XIIIa.
Furthermore, this compound has been shown to inhibit the FXIIIa-mediated polymerization of fibrinogen and the formation of γ-γ dimers in a concentration-dependent manner, with inhibitory effects observed in the range of 5-2000 µM[1].
Signaling and Experimental Visualizations
To better illustrate the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Fibrin cross-linking pathway and inhibition by this compound.
Caption: Workflow for IC50 determination of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on fibrin cross-linking.
Protocol for IC50 Determination using a Fluorescence-Based Transglutaminase Assay
This assay measures the incorporation of a fluorescent amine donor (e.g., monodansylcadaverine) into a Gln-donor substrate (e.g., N,N-dimethylcasein), resulting in an increase in fluorescence.
Materials:
-
Human Factor XIIIa (activated)
-
This compound
-
Monodansylcadaverine (amine donor)
-
N,N-dimethylcasein (Gln-donor substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.
-
Prepare working solutions of FXIIIa, monodansylcadaverine, and N,N-dimethylcasein in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed volume of the FXIIIa working solution to each well.
-
Add an equal volume of each this compound dilution to the respective wells. Include a vehicle control (e.g., DMSO) for 100% activity and a control without FXIIIa for background fluorescence.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing monodansylcadaverine and N,N-dimethylcasein in assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity (e.g., excitation at 335-345 nm and emission at 490-500 nm for monodansylcadaverine) over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (Vo) from the linear portion of the fluorescence versus time plots.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for SDS-PAGE Analysis of Fibrin Cross-Linking Inhibition
This method visualizes the inhibition of fibrin γ-chain dimerization and α-chain polymerization by this compound.
Materials:
-
Human Fibrinogen
-
Human Factor XIII
-
Human Thrombin
-
This compound
-
Activation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl2)
-
Reducing Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue stain or other suitable protein stain
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing fibrinogen and Factor XIII in activation buffer.
-
Add varying concentrations of this compound (or vehicle control) to the tubes.
-
Initiate the cross-linking reaction by adding a fixed amount of thrombin to each tube. Thrombin will cleave fibrinogen to fibrin and activate FXIII to FXIIIa.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
-
Sample Preparation for Electrophoresis:
-
Stop the reaction by adding an excess of reducing sample buffer to each tube.
-
Boil the samples for 5-10 minutes to denature the proteins and ensure complete reduction of disulfide bonds.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel. Include a molecular weight marker to identify the protein bands.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Analyze the gel for the presence and intensity of fibrinogen α, β, and γ monomer bands, as well as the appearance of γ-γ dimer and high-molecular-weight α-polymer bands. In the presence of effective concentrations of this compound, the formation of γ-γ dimers and α-polymers will be reduced or absent compared to the vehicle control.
-
Conclusion
This compound is a valuable tool for studying the role of Factor XIIIa in fibrin clot stabilization and for the development of novel antithrombotic therapies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and other potential inhibitors on fibrin cross-linking. The provided visualizations of the signaling pathway and experimental workflows serve to further clarify these complex processes.
References
The Pharmacology of FXIIIa-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coagulation Factor XIIIa (FXIIIa) is a crucial transglutaminase in the final stage of the blood coagulation cascade, responsible for cross-linking fibrin (B1330869) clots to enhance their mechanical stability and resistance to fibrinolysis. Its role in thrombosis and other pathological conditions has made it an attractive target for the development of novel anticoagulants. This technical guide provides a comprehensive overview of the pharmacology of FXIIIa-IN-1, a potent and selective inhibitor of FXIIIa. This document details its mechanism of action, in vitro efficacy, and selectivity, and provides generalized experimental protocols for its characterization.
Introduction to FXIIIa and Its Inhibition
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss at the site of vascular injury.[1] Activated Factor XIII (FXIIIa) is a transglutaminase that catalyzes the formation of covalent isopeptide bonds between fibrin monomers, thereby cross-linking the fibrin meshwork.[2][3] This cross-linking is essential for clot stabilization and resistance to premature degradation by the fibrinolytic system.[3][4]
Inhibition of FXIIIa presents a promising therapeutic strategy for the prevention and treatment of thrombotic disorders. By targeting the final step of clot formation, FXIIIa inhibitors are hypothesized to reduce thrombus stability without significantly affecting the initial stages of hemostasis, potentially offering a safer anticoagulant profile with a reduced risk of bleeding complications.[4] this compound has emerged as a significant tool compound for studying the role of FXIIIa in various physiological and pathological processes.
Pharmacology of this compound
Mechanism of Action
This compound is a potent and selective inhibitor of human Factor XIIIa.[5] It exerts its inhibitory effect by competing with the Gln-donor protein substrate, dimethylcasein.[5] This competitive inhibition prevents FXIIIa from catalyzing the formation of ε-(γ-glutamyl)lysyl isopeptide bonds, which are essential for fibrin cross-linking.
In Vitro Efficacy and Selectivity
This compound demonstrates significant potency in in vitro assays. The key quantitative data for this compound are summarized in Table 1. The inhibitor effectively blocks FXIIIa-mediated fibrin polymerization and the formation of γ-γ dimers in a concentration-dependent manner.[5]
A critical aspect of a therapeutic inhibitor is its selectivity for the target enzyme. This compound exhibits high selectivity for FXIIIa over other key clotting factors, as detailed in Table 2. This selectivity profile suggests a lower likelihood of off-target effects on the broader coagulation cascade.
Furthermore, in vitro cytotoxicity studies have shown that this compound does not exhibit significant cytotoxic effects in human breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cell lines at a concentration of 10 μM over three days.[5]
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition |
| IC50 | 2.4 ± 0.5 μM | Bisubstrate, fluorescence-based trans-glutamination assay |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 |
| Factor XIIIa | 2.4 μM |
| Thrombin | > 500 μM |
| Factor Xa | > 500 μM |
| Factor XIa | > 150 μM |
| Papain | Not specified, but noted as selective |
| Tissue Transglutaminase 2 (TG2) | Not specified, but noted as selective |
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize FXIIIa inhibitors like this compound.
FXIIIa Inhibition Assay (IC50 Determination)
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against FXIIIa.
Materials:
-
Human Factor XIIIa (activated)
-
Glutamine-donor substrate (e.g., dimethylcasein)
-
Lysine-donor substrate with a fluorescent label (e.g., dansylcadaverine)
-
Assay buffer (e.g., Tris buffer, pH 7.5, containing CaCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the glutamine-donor substrate, and the fluorescent lysine-donor substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding activated FXIIIa to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA in buffer).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Fibrin Polymerization Assay
This turbidimetric assay is used to assess the effect of an inhibitor on the formation of fibrin clots.
Materials:
-
Human fibrinogen
-
Human α-thrombin
-
Human Factor XIII
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl2)
-
Test compound (this compound)
-
96-well clear microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare solutions of fibrinogen, FXIII, and this compound at various concentrations in the assay buffer.
-
In a 96-well plate, mix the fibrinogen solution with the desired concentration of this compound or vehicle control.
-
Add FXIII to the wells.
-
Initiate clotting by adding thrombin to all wells.
-
Immediately start monitoring the change in optical density (absorbance) at a specific wavelength (e.g., 340 nm) over time at 37°C.
-
The rate of fibrin polymerization and the final clot turbidity are determined from the kinetic curves. A reduction in the final turbidity in the presence of the inhibitor indicates inhibition of FXIIIa-mediated cross-linking.[7]
Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
Materials:
-
Human cell lines (e.g., MCF-7, CaCo-2, HEK-293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway: The Role of FXIIIa in the Coagulation Cascade
Caption: Role of FXIIIa in the final step of the coagulation cascade and the inhibitory action of this compound.
Experimental Workflow: Screening for FXIIIa Inhibitors
Caption: A generalized experimental workflow for the screening and characterization of FXIIIa inhibitors.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the roles of Factor XIIIa. Its potency and selectivity make it a suitable probe for in vitro studies. The provided data and protocols offer a foundation for researchers working on the development of FXIIIa inhibitors.
Future research should focus on the in vivo characterization of this compound, including its pharmacokinetic and pharmacodynamic profiles in relevant animal models of thrombosis. Such studies are essential to validate the therapeutic potential of targeting FXIIIa and to guide the development of clinically viable anticoagulants with improved safety profiles.
References
- 1. Coagulation - Wikipedia [en.wikipedia.org]
- 2. The Crucial Role of Coagulation Factor XIII-A2 in Blood Clotting Cascade - Amerigo Scientific [amerigoscientific.com]
- 3. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for FXIIIa-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIIIa-IN-1 is a potent and selective inhibitor of Factor XIIIa (FXIIIa), a critical transglutaminase in the blood coagulation cascade.[1] Activated FXIIIa stabilizes fibrin (B1330869) clots by catalyzing the formation of covalent cross-links between fibrin monomers.[2] By inhibiting this process, this compound serves as a valuable tool for studying the roles of FXIIIa in hemostasis, thrombosis, and other physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its inhibitory activity and to investigate the function of FXIIIa.
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the glutamine (Gln)-donor substrate of FXIIIa.[1][3] It selectively binds to the enzyme, preventing the natural substrate, such as fibrin or dimethylcasein, from accessing the active site. This inhibition is concentration-dependent and reversible.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | 2.4 µM | Human FXIIIa in a bisubstrate, fluorescence-based transglutamination assay using dansylcadaverine (B154855) and N,N-dimethylcasein as substrates. | [1][3] |
| Selectivity | No significant inhibition | Tested against other clotting factors including thrombin, factor Xa, and factor XIa. | [1][3] |
| Cytotoxicity | No significant cytotoxicity | Observed at 10 µM for 3 days in MCF-7 (breast), CaCo-2 (intestinal), and HEK-293 (kidney) cell lines. | [1] |
Signaling Pathway
The following diagram illustrates the terminal phase of the blood coagulation cascade, highlighting the role of Factor XIIIa.
Caption: Role of Factor XIIIa in the final stage of blood coagulation.
Experimental Protocols
Fluorescence-Based Transglutamination Assay for IC50 Determination
This protocol is adapted from a method used to characterize potent and selective FXIIIa inhibitors.[3] It measures the FXIIIa-dependent incorporation of a fluorescent amine donor (dansylcadaverine) into a glutamine-containing protein substrate (N,N-dimethylcasein).
Materials:
-
Human Factor XIIIa
-
This compound
-
Dansylcadaverine
-
N,N-dimethylcasein
-
Human α-thrombin
-
Calcium Chloride (CaCl2)
-
Tris-HCl buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (λex = 360 nm, λem = 550 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.
-
Prepare solutions of human FXIIIa, dansylcadaverine, and N,N-dimethylcasein in Tris-HCl buffer.
-
Prepare a solution of human α-thrombin and CaCl2 in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Tris-HCl buffer
-
N,N-dimethylcasein solution
-
Dansylcadaverine solution
-
Varying concentrations of this compound (or vehicle control)
-
-
Initiate the reaction by adding a mixture of human FXIIIa, human α-thrombin, and CaCl2.
-
Incubate the plate at 37°C, protected from light.
-
Measure the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 550 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
SDS-PAGE Assay for Inhibition of Fibrin Polymerization
This protocol is based on a method to investigate the effect of inhibitors on FXIIIa-mediated fibrin polymerization by observing the formation of γ-γ dimers and α-polymers.[3]
Materials:
-
Fibrinogen
-
Human Factor XIIIa
-
This compound
-
Human α-thrombin
-
Calcium Chloride (CaCl2)
-
Tris-HCl buffer (pH 7.4)
-
SDS-PAGE apparatus and reagents (acrylamide, SDS, loading buffer with reducing agent, etc.)
-
Coomassie Brilliant Blue or other protein stain
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 13 mg/mL fibrinogen and 2.0 µg/mL FXIIIa in Tris-HCl buffer (pH 7.4) with 10 mM CaCl2.[3]
-
Add different concentrations of this compound (e.g., 5, 50, 500, 1000, 1500, and 2000 µM) or a vehicle control to the reaction mixture.[3]
-
Incubate the mixtures for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate clotting by adding human α-thrombin (2.5 µg/mL).[3]
-
Allow the clotting reaction to proceed for a set time (e.g., 1-2 hours) at 37°C.
-
-
SDS-PAGE Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and boiling the samples.
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
-
Data Interpretation:
-
Analyze the gel for the presence and intensity of fibrinogen α, β, and γ chains, as well as the cross-linked γ-γ dimers and high-molecular-weight α-polymers.
-
In the absence of the inhibitor, prominent γ-γ dimer and α-polymer bands should be visible.
-
A concentration-dependent decrease in the intensity of these cross-linked bands with increasing concentrations of this compound indicates inhibition of FXIIIa activity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a FXIIIa inhibitor in vitro.
Caption: General workflow for in vitro evaluation of a FXIIIa inhibitor.
Conclusion
This compound is a valuable research tool for investigating the role of Factor XIIIa in various biological processes. The protocols provided here offer robust methods for characterizing the inhibitory activity of this compound and for studying the effects of FXIIIa inhibition in in vitro models of coagulation. These assays can be adapted for screening and characterizing other potential FXIIIa inhibitors in drug discovery and development programs.
References
Application Notes and Protocols for FXIIIa-IN-1 in Animal Studies
Disclaimer: Information regarding a specific molecule designated "FXIIIa-IN-1" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols are generalized based on the established principles of Factor XIIIa (FXIIIa) inhibition and data from preclinical studies of other FXIIIa inhibitors. Researchers should adapt these guidelines based on the specific properties of their test compound.
Introduction to Factor XIIIa and its Inhibition
Factor XIII (FXIII) is a crucial transglutaminase in the final stage of the coagulation cascade.[1][2] Upon activation by thrombin and calcium, it becomes activated Factor XIII (FXIIIa), which catalyzes the formation of covalent cross-links between fibrin (B1330869) monomers.[2][3] This cross-linking process stabilizes the fibrin clot, increasing its mechanical strength and resistance to premature degradation by fibrinolytic enzymes like plasmin.[2][4] FXIIIa also cross-links α2-antiplasmin to fibrin, further protecting the clot from fibrinolysis.[2]
Inhibition of FXIIIa is a therapeutic strategy being explored for the prevention and treatment of thrombotic diseases.[4] By preventing the stabilization of the fibrin clot, FXIIIa inhibitors are expected to produce clots that are more susceptible to lysis, potentially reducing the risk of vessel occlusion without significantly impairing hemostasis.[4]
This compound is a hypothetical inhibitor of Factor XIIIa. The following sections provide guidance on its potential application in animal studies based on existing knowledge of FXIIIa inhibitors.
Quantitative Data from Preclinical Studies of FXIIIa Inhibitors
The following table summarizes data from in vivo studies of various FXIIIa inhibitors. This information can serve as a starting point for designing studies with a novel inhibitor like this compound.
| Inhibitor Name | Animal Model | Species | Dosing Regimen | Route of Administration | Key Findings | Reference |
| L-722,151 | Electrically induced coronary thrombosis | Dog | 0.1 mg/kg/min | Intravenous | Hastened reperfusion time and reduced residual thrombus mass. | [5] |
| ZED3197 | Thrombo-elastography analysis | Rabbit | Not specified | Not specified | Lowered coagulation index without significant effect on bleeding time. | [6] |
| Human Plasma FXIII (Fibrogammin P) | FXIII-A deficient mice | Mouse | Dose-dependent | Not specified | Restored bleeding time to the normal range and normalized clot stabilization. | [7] |
Signaling Pathway of FXIIIa in Coagulation
The following diagram illustrates the role of Factor XIIIa in the final stages of the coagulation cascade.
References
- 1. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Factor XIII - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labeling.cslbehring.ca [labeling.cslbehring.ca]
- 6. CORIFACT – Dosing, Administration, & FXIII Activity Trough Levels [corifact.com]
- 7. Targeted inactivation of the mouse locus encoding coagulation factor XIII-A: hemostatic abnormalities in mutant mice and characterization of the coagulation deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of FXIIIa Inhibitors in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIIa (FXIIIa) is a transglutaminase that plays a crucial role in the final stages of blood coagulation. Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers. This cross-linking enhances the mechanical strength of the clot and increases its resistance to fibrinolysis.[1][2][3][4] FXIIIa also contributes to thrombus size by promoting the retention of red blood cells (RBCs) within the clot.[1][5][6] Given its significance in thrombus formation and stability, FXIIIa has emerged as a promising therapeutic target for the development of novel antithrombotic agents. This document provides detailed application notes and protocols for the experimental use of FXIIIa inhibitors, using FXIIIa-IN-1 as a representative compound, in various thrombosis models.
Mechanism of Action of FXIIIa and its Inhibition
Activated FXIII (FXIIIa) catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin molecules, specifically cross-linking their α- and γ-chains.[2][3] This process transforms the soluble fibrin monomer into a mechanically strong and insoluble fibrin polymer network.[2][3] Furthermore, FXIIIa cross-links α2-antiplasmin, a key inhibitor of fibrinolysis, to the fibrin clot, thereby protecting the thrombus from premature degradation.[1][2]
FXIIIa inhibitors, such as this compound, are designed to block the catalytic activity of FXIIIa. By doing so, they prevent the cross-linking of fibrin and the incorporation of antifibrinolytic proteins. This results in the formation of a mechanically weaker clot that is more susceptible to fibrinolysis.[1][7] Inhibition of FXIIIa has been shown to reduce thrombus weight and decrease the retention of red blood cells within the clot.[1][5][6]
Data Presentation: Effects of FXIIIa Inhibition in Preclinical Models
The following tables summarize quantitative data from studies using the well-characterized FXIIIa inhibitor T101, which is expected to have a similar mechanism of action to this compound. These data illustrate the potential effects of FXIIIa inhibition in various experimental settings.
Table 1: Effect of FXIIIa Inhibition on In Vitro Clot Properties
| Parameter | Control | + FXIIIa Inhibitor (T101) | Percent Change | Reference |
| Clot Weight (mg) | 3.3 ± 0.5 | 1.2 ± 0.3 | ↓ 63.6% | [6] |
| Red Blood Cell (RBC) Retention (%) | High | Low (Increased Extrusion) | ↓ (Qualitative) | [5][6] |
| Fibrin γ-γ Dimer Formation (IC50, µM) | N/A | 21.1 ± 5.8 | N/A | [5] |
| Fibrin High Molecular Weight (HMW) Species Formation (IC50, µM) | N/A | 0.52 ± 0.12 | N/A | [5] |
Table 2: Effect of FXIIIa Inhibition on Thrombus Weight in an In Vivo Venous Thrombosis Model
| Genotype | Control (Thrombus Weight) | + FXIIIa Inhibitor (T101) (Thrombus Weight) | Percent Reduction | Reference |
| Wild-Type Mice | Baseline | Reduced | ~67% | [6] |
| FXIIIa Heterozygous Mice | Baseline | Reduced | ~70% | [6] |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of FXIIIa in Thrombosis and Point of Inhibition
Caption: FXIIIa signaling pathway in thrombosis and the inhibitory action of this compound.
Experimental Workflow for In Vivo Venous Thrombosis Model
Caption: Workflow for an in vivo venous thrombosis model to evaluate this compound.
Experimental Protocols
Protocol 1: In Vitro Whole Blood Clotting and Retraction Assay
Objective: To assess the effect of this compound on whole blood clot formation, red blood cell retention, and clot weight.
Materials:
-
Freshly drawn human or animal whole blood (anticoagulated with citrate).
-
This compound (dissolved in a suitable vehicle, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Calcium chloride (CaCl2) solution.
-
Thrombin solution.
-
Phosphate-buffered saline (PBS).
-
Microcentrifuge tubes.
-
Analytical balance.
Procedure:
-
aliquot whole blood into microcentrifuge tubes.
-
Add this compound or vehicle control to the blood samples at the desired final concentrations. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate clotting by adding CaCl2 and thrombin to the blood samples. Mix gently.
-
Allow the clots to form and retract for a defined period (e.g., 1-2 hours) at 37°C.
-
After incubation, carefully separate the serum extruded from the clot. The volume of extruded serum can be measured as an indicator of clot retraction.
-
Gently remove the remaining clot from the tube and place it on a pre-weighed surface.
-
Wash the clot gently with PBS to remove non-incorporated cells.
-
Blot the clot to remove excess liquid and immediately weigh it to determine the final clot weight.
-
Data Analysis: Compare the clot weights and extruded serum volumes between the control and this compound treated groups. A decrease in clot weight in the treated group suggests reduced RBC retention.
Protocol 2: In Vivo Murine Model of Venous Thrombosis (Inferior Vena Cava Stasis Model)
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of venous thrombosis.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
This compound formulated for in vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle).
-
Vehicle control.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Surgical instruments (scissors, forceps, sutures).
-
Stereomicroscope.
Procedure:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous, or oral) at a predetermined time before surgery.
-
Anesthetize the mouse and confirm the depth of anesthesia.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Induce venous stasis by completely ligating the IVC just below the renal veins with a non-absorbable suture.
-
Close the abdominal incision in layers.
-
Allow the mice to recover from anesthesia.
-
After a predetermined period (e.g., 24 or 48 hours), re-anesthetize the mice and euthanize them.
-
Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
-
Open the IVC longitudinally and remove the thrombus.
-
Measure the length and weight of the thrombus.
-
Data Analysis: Compare the thrombus weights and lengths between the control and this compound treated groups. A significant reduction in thrombus size in the treated group indicates an antithrombotic effect. The thrombus can also be processed for histological analysis to assess cellular composition.
Conclusion
The inhibition of FXIIIa represents a targeted approach to antithrombotic therapy. The protocols and data presented here provide a framework for the preclinical evaluation of FXIIIa inhibitors like this compound. By understanding the mechanism of action and utilizing appropriate in vitro and in vivo models, researchers can effectively assess the therapeutic potential of these novel compounds in the prevention and treatment of thrombotic disorders.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly-recognized roles of factor XIII in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Factor XIII and Fibrin Clot Properties in Acute Venous Thromboembolism [mdpi.com]
- 5. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XIII in plasma, but not in platelets, mediates red blood cell retention in clots and venous thrombus size in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FXIIIa-IN-1 in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa), in the study of wound healing. This document outlines the mechanism of action of FXIIIa in wound repair, the properties of this compound, and detailed protocols for in vitro and in vivo experimental models.
Introduction to Factor XIIIa in Wound Healing
Factor XIII (FXIII) is a transglutaminase that plays a pivotal role in the final stages of the blood coagulation cascade.[1] Upon activation by thrombin, it becomes FXIIIa, an enzyme that cross-links fibrin (B1330869) monomers to form a stable clot.[1] However, the function of FXIIIa extends far beyond hemostasis, playing a critical role in multiple stages of wound healing.[2][[“]]
FXIIIa contributes to wound healing by:
-
Stabilizing the Fibrin Scaffold: By cross-linking fibrin, FXIIIa creates a mechanically stable provisional matrix that is resistant to premature degradation.[2][4] This scaffold is essential for the infiltration of inflammatory cells, fibroblasts, and endothelial cells.
-
Promoting Cell Adhesion and Migration: FXIIIa cross-links various extracellular matrix (ECM) proteins, such as fibronectin and collagen, to the fibrin clot.[5][6] This enhances the adhesion and migration of cells crucial for tissue repair, including fibroblasts and endothelial cells.[2]
-
Stimulating Angiogenesis: FXIIIa exhibits pro-angiogenic properties by promoting the migration and proliferation of endothelial cells and downregulating the anti-angiogenic factor thrombospondin-1.[2]
-
Modulating Inflammation: By cross-linking proteins, FXIIIa can influence the inflammatory response at the wound site.
A deficiency in FXIIIa leads to impaired wound healing, characterized by delayed wound closure and abnormal scar formation, highlighting its importance in tissue repair.[[“]]
This compound: A Selective Inhibitor for Wound Healing Studies
This compound is a valuable research tool for investigating the specific roles of FXIIIa in the intricate process of wound healing. By selectively inhibiting FXIIIa, researchers can dissect its contribution to various cellular and molecular events during tissue repair.
Mechanism of Action
This compound is a potent and selective inhibitor of FXIIIa.[7][8] It acts as a competitive inhibitor with respect to the Gln-donor protein substrate.[8]
Quantitative Data for this compound
| Property | Value | Reference(s) |
| IC50 (FXIIIa) | 2.4 µM | [7][8] |
| IC50 (Factor XIa) | > 150 µM | [8] |
| IC50 (Factor Xa) | > 500 µM | [8] |
| IC50 (Thrombin) | > 500 µM | [8] |
| Cytotoxicity | No significant cytotoxicity observed at 10 µM in MCF-7, CaCo-2, and HEK-293 cell lines. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FXIIIa in Angiogenesis
Caption: FXIIIa promotes angiogenesis by binding to αvβ3 integrin, leading to VEGFR-2 activation and downregulation of thrombospondin-1.
In Vitro Wound Healing (Scratch Assay) Workflow
Caption: Workflow for a typical in vitro scratch assay to assess cell migration.
In Vivo Excisional Wound Healing Workflow
Caption: General workflow for an in vivo excisional wound healing study.
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific cell line or animal model used.
In Vitro Protocol: Scratch (Wound Healing) Assay
This assay is used to study the effect of this compound on the migration of cells, such as fibroblasts or endothelial cells.
Materials:
-
Human dermal fibroblasts (HDFs) or Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium (e.g., DMEM for HDFs, EGM-2 for HUVECs) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HDFs or HUVECs in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add fresh low-serum medium containing different concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the image for consistent imaging later.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Imaging (Final Time Point): After 24 or 48 hours, capture images of the same marked locations.
-
Analysis: Measure the area of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group.
Expected Outcome: Inhibition of FXIIIa by this compound is expected to impair cell migration, resulting in a dose-dependent decrease in the rate of wound closure compared to the vehicle control.
In Vivo Protocol: Excisional Wound Healing Model
This model is used to evaluate the effect of this compound on wound healing in a living organism.
Materials:
-
8-12 week old male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
4 mm biopsy punch
-
This compound formulated for topical or systemic delivery
-
Vehicle control
-
Digital camera
-
Ruler for calibration
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal back.
-
Wounding: Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.
-
Treatment:
-
Topical Application: Apply a defined volume of this compound solution or gel directly to the wound bed. Apply the vehicle control to the contralateral wound or to wounds on control animals.
-
Systemic Administration: Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection at a predetermined dose. Administer the vehicle to the control group.
-
-
Wound Closure Monitoring: Photograph the wounds daily or every other day with a ruler in the frame for scale.
-
Analysis of Wound Closure: Use image analysis software to measure the wound area at each time point. Calculate the percentage of wound closure relative to the initial wound area.
-
Tissue Harvesting: At predetermined time points (e.g., day 3, 7, 14 post-wounding), euthanize the mice and harvest the entire wound, including a margin of surrounding healthy skin.
-
Histological Analysis: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition) to assess re-epithelialization, granulation tissue formation, and collagen organization.
-
Biochemical Analysis: Homogenize a portion of the harvested tissue to measure levels of inflammatory cytokines, growth factors, or collagen content.
Expected Outcome: Treatment with this compound is expected to delay wound healing, as evidenced by a reduced rate of wound closure, impaired re-epithelialization, and decreased collagen deposition compared to the vehicle-treated control group.
Troubleshooting
| Issue | Possible Cause | Solution |
| In Vitro: High Cell Proliferation | Serum concentration in the medium is too high. | Reduce serum concentration to 0.5% or use a proliferation inhibitor like Mitomycin C (ensure it doesn't affect cell migration). |
| In Vitro: Irregular Scratch | Inconsistent pressure or angle when using the pipette tip. | Use a dedicated scratch assay tool or practice creating consistent scratches. |
| In Vivo: Variable Wound Sizes | Inconsistent pressure with the biopsy punch. | Ensure consistent and firm pressure is applied for each wound. |
| In Vivo: Infection | Contamination during the wounding or treatment procedure. | Maintain sterile surgical technique and consider using a topical antibiotic if necessary (ensure it does not interfere with the study). |
Conclusion
This compound is a powerful tool for elucidating the multifaceted roles of Factor XIIIa in wound healing. The provided protocols offer a starting point for researchers to investigate how the inhibition of FXIIIa impacts cell migration, tissue regeneration, and overall wound repair. Careful experimental design and optimization will be key to obtaining robust and reproducible data.
References
- 1. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIII-A: An Indispensable “Factor” in Haemostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Impaired wound healing in factor XIII deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. karger.com [karger.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of FXIII on monocyte and fibroblast function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring FXIIIa Activity and the Inhibitory Effects of FXIIIa-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIIa (FXIIIa), an active transglutaminase, plays a critical role in the final stages of the blood coagulation cascade. It stabilizes the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers, thereby increasing the mechanical stability of the clot and its resistance to fibrinolysis.[1][2][3] The activity of FXIIIa is a key area of investigation in hemostasis and thrombosis research, as well as in the development of novel anticoagulant therapies. This document provides detailed application notes and protocols for various techniques to measure the enzymatic activity of FXIIIa and to characterize the inhibitory potential of compounds such as FXIIIa-IN-1.
I. Overview of FXIIIa Activation and Function
FXIII circulates in plasma as a heterotetramer (A2B2) composed of two catalytic A subunits and two carrier B subunits.[3] Activation of FXIII to FXIIIa is a multi-step process initiated by thrombin in the presence of calcium ions (Ca2+). Thrombin cleaves the activation peptide from the N-terminus of the A subunit, and subsequent binding of Ca2+ leads to the dissociation of the B subunits and a conformational change in the A subunits, exposing the active site cysteine residue.[2][4] This activated form, FXIIIa, then cross-links fibrin chains by forming ε-(γ-glutamyl)lysine isopeptide bonds.[4]
Figure 1: FXIIIa Activation and Fibrin Cross-linking Pathway.
II. Techniques for Measuring FXIIIa Activity
A variety of assays are available to measure FXIIIa activity, each with its own principles, advantages, and limitations. The choice of assay depends on the specific research question, required throughput, and available equipment.
A. Functional Assays
This is a widely used kinetic photometric assay.[5][6] FXIIIa catalyzes the cross-linking of a glutamine-containing peptide to a primary amine, releasing ammonia (B1221849). The rate of ammonia production is measured indirectly by a coupled enzymatic reaction where glutamate (B1630785) dehydrogenase consumes ammonia and NADPH, leading to a decrease in absorbance at 340 nm.[5][7]
This method measures the incorporation of a labeled primary amine (e.g., biotinylated or fluorescently tagged) into a protein substrate (e.g., casein or fibrinogen).[8][9][10] The amount of incorporated label is quantified after removing the unincorporated amine, providing a direct measure of FXIIIa transglutaminase activity.
This assay is based on the ability of FXIIIa to cleave isopeptide bonds.[8][11] A synthetic substrate containing a fluorophore and a quencher linked by an isopeptide bond is used. Cleavage of this bond by FXIIIa separates the fluorophore and quencher, resulting in an increase in fluorescence.[11]
These assays often involve the incorporation of a biotinylated amine substrate into a fibrinogen-coated microplate by FXIIIa.[5] The incorporated biotin (B1667282) is then detected using a streptavidin-enzyme conjugate that catalyzes a colorimetric reaction.[5]
B. Immunological Assays
ELISA can be used to measure the concentration of FXIII subunits (A and B) but does not directly measure enzymatic activity.[5][8] This is useful for distinguishing between different types of FXIII deficiency but may not detect functional defects where the protein is present but inactive.[5]
C. Qualitative and Semi-Quantitative Assays
This technique provides a visual assessment of FXIIIa activity by observing the cross-linking of fibrin chains.[12][13][14] In the presence of active FXIIIa, the γ-chains of fibrin rapidly form γ-γ dimers, and the α-chains form high-molecular-weight polymers. These changes can be visualized by separating the protein chains on an SDS-polyacrylamide gel.[12][13]
III. Experimental Protocols
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the mechanism of coagulation factor XIII activation and regulation from a structure/functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Factor XIII Assays [practical-haemostasis.com]
- 6. tsh.or.th [tsh.or.th]
- 7. coachrom.com [coachrom.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Validation of an Automated Fluorogenic Factor XIII Activity Assay Based on Isopeptidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of FXIIIa-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIIa (FXIIIa), also known as fibrin-stabilizing factor, is a critical transglutaminase in the blood coagulation cascade. Its primary function is to catalyze the formation of covalent cross-links between fibrin (B1330869) monomers, thereby stabilizing the fibrin clot and increasing its resistance to fibrinolysis[1][2][3]. This enzymatic activity makes FXIIIa a compelling therapeutic target for the development of novel anticoagulants. Inhibitors of FXIIIa have the potential to prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants[1][4].
FXIIIa-IN-1 (also referred to as Compound 16) is a potent and selective inhibitor of Factor XIIIa[5]. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action of FXIIIa
Factor XIII is a zymogen that circulates in plasma as a heterotetramer composed of two catalytic A subunits and two carrier B subunits (FXIII-A2B2)[2][3][6]. Activation of FXIII to FXIIIa is initiated by thrombin, which cleaves the activation peptide from the N-terminus of the A subunit. In the presence of calcium ions, the B subunits dissociate, exposing the active catalytic site on the A subunits[3].
The active FXIIIa enzyme catalyzes a transglutamination reaction, forming an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue on adjacent fibrin monomers[7]. This cross-linking process is essential for the mechanical stability of the blood clot[1][4]. This compound acts as a competitive inhibitor with respect to the Gln-donor substrate of FXIIIa[5].
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant FXIIIa inhibitors.
| Compound | IC50 (µM) | Assay Type | Target | Notes | Reference |
| This compound (Compound 16) | 2.4 | Fluorescence-based transglutamination | Human FXIIIa | Competitive inhibitor with the Gln-donor substrate. | [5] |
| T101 | 0.52 (HMW species formation) | Western Blot | Human FXIIIa | Inhibits high molecular weight (HMW) fibrin cross-linking. | [8] |
| T101 | 21.1 (γ-γ dimer formation) | Western Blot | Human FXIIIa | Less potent at inhibiting initial γ-γ dimer formation. | [8] |
| ZED1301 | 0.11 | Not specified | Human FXIIIa | Irreversible octapeptide inhibitor. | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the terminal steps of the coagulation cascade, the activation of Factor XIII, and the inhibitory action of this compound.
Caption: FXIIIa activation by thrombin and its role in fibrin clot stabilization.
High-Throughput Screening (HTS) Workflow
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify and characterize FXIIIa inhibitors.
Caption: A generalized workflow for the discovery of FXIIIa inhibitors.
Experimental Protocols
Fluorescence-Based Transglutamination Assay for HTS
This protocol is adapted from a method used to screen for FXIIIa inhibitors and is suitable for a 384-well microplate format[9].
Principle:
This assay measures the FXIIIa-catalyzed incorporation of a fluorescently labeled primary amine (dansylcadaverine) into a glutamine-containing protein substrate (N,N-dimethylcasein). The covalent attachment of dansylcadaverine (B154855) to the protein results in a significant increase in fluorescence intensity, which is inhibited in the presence of this compound.
Materials:
-
Human Factor XIIIa (recombinant or plasma-derived)
-
Thrombin (for activation of FXIII zymogen if starting with the inactive form)
-
N,N-dimethylcasein
-
Dansylcadaverine
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 550 nm)
Protocol:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of this compound in DMSO to the assay wells of a 384-well plate.
-
For control wells, add the same volume of DMSO (negative control) or a known FXIIIa inhibitor like T101 (positive control).
-
-
Reagent Preparation:
-
Prepare a solution of N,N-dimethylcasein in Assay Buffer.
-
Prepare a solution of dansylcadaverine in Assay Buffer.
-
Prepare a solution of activated FXIIIa in Assay Buffer. If starting with the zymogen, pre-activate Factor XIII with thrombin according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 10 µL of the N,N-dimethylcasein solution to each well of the 384-well plate.
-
Add 5 µL of the dansylcadaverine solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for pre-incubation of the compounds with the substrates.
-
Initiate the enzymatic reaction by adding 5 µL of the activated FXIIIa solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 550 nm.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chromogenic Amine Incorporation Assay for HTS
This protocol is based on the principle of incorporating a biotinylated amine substrate into a protein, followed by colorimetric detection[10][11][12].
Principle:
FXIIIa catalyzes the incorporation of 5-(biotinamido)pentylamine (B118131) into fibrinogen that is immobilized on the surface of a microtiter plate. The incorporated biotin (B1667282) is then detected using a streptavidin-alkaline phosphatase conjugate, which catalyzes the conversion of a chromogenic substrate (p-nitrophenyl phosphate) to a colored product. The intensity of the color is proportional to the FXIIIa activity and is reduced in the presence of an inhibitor.
Materials:
-
Human Factor XIIIa
-
Fibrinogen
-
5-(biotinamido)pentylamine (BAP)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: PBS with 1% BSA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂
-
Stop Solution: 3 M NaOH
-
96- or 384-well clear, flat-bottom microplates
-
Absorbance microplate reader (405 nm)
Protocol:
-
Plate Coating:
-
Dilute fibrinogen in Coating Buffer to a final concentration of 10 µg/mL.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the fibrinogen solution to each well.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL (for 96-well) or 50 µL (for 384-well) of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Assay Procedure:
-
Prepare dilutions of this compound and controls in Assay Buffer.
-
Add the test compounds, FXIIIa, and 5-(biotinamido)pentylamine to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Add Streptavidin-AP conjugate diluted in Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add pNPP substrate solution to each well.
-
Incubate at room temperature until sufficient color development.
-
Stop the reaction by adding Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition as described in the fluorescence-based assay protocol.
-
Conclusion
These application notes provide a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel Factor XIIIa inhibitors. The detailed protocols for both fluorescence-based and chromogenic assays offer robust and scalable methods for primary screening and subsequent hit validation. The provided diagrams and data summary serve as valuable resources for researchers in the field of anticoagulant drug discovery.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Factor XIII - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microtiter plate transglutaminase assay utilizing 5-(biotinamido)pentylamine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factor XIII Assays [practical-haemostasis.com]
- 12. researchgate.net [researchgate.net]
Methods for Assessing the Specificity of FXIIIa-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIIa (FXIIIa) is a transglutaminase that plays a critical role in the final stage of the blood coagulation cascade by cross-linking fibrin (B1330869) monomers to stabilize the blood clot.[1] Its involvement in hemostasis, wound healing, and other physiological processes makes it an attractive target for therapeutic intervention.[2] FXIIIa-IN-1 is a potent and selective inhibitor of FXIIIa, demonstrating promise as a novel anticoagulant.[3] Accurate assessment of its specificity is paramount to ensure its safety and efficacy, minimizing off-target effects.[4] This document provides detailed application notes and experimental protocols for evaluating the specificity of this compound.
Application Notes
A comprehensive evaluation of an inhibitor's specificity involves a multi-pronged approach, including biochemical assays against the primary target and a panel of related enzymes, as well as cell-based assays to assess broader physiological effects.
Determining Potency Against FXIIIa: Fluorescence-Based Transglutamination Assay
This assay quantitatively determines the inhibitory potency (IC50) of this compound against its target enzyme, FXIIIa. The principle lies in the FXIIIa-catalyzed incorporation of a fluorescent amine donor (dansylcadaverine) into a glutamine-containing protein substrate (dimethylcasein).[5] The resulting increase in fluorescence is proportional to FXIIIa activity. By measuring this activity across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Assessing Selectivity Against Other Coagulation Factors: Chromogenic Assays
To establish the specificity of this compound, it is crucial to evaluate its activity against other key proteases in the coagulation cascade, such as thrombin, Factor Xa (FXa), and Factor XIa (FXIa).[5] Chromogenic assays are well-suited for this purpose. These assays utilize synthetic peptide substrates that are specifically cleaved by the respective proteases, releasing a chromophore (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm.[6][7][8] A lack of color development in the presence of this compound indicates its selectivity for FXIIIa over these other coagulation factors.
Evaluating Impact on Fibrin Cross-Linking: SDS-PAGE Analysis
A functional assessment of FXIIIa inhibition can be achieved by visualizing its effect on fibrin polymerization and cross-linking using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[9][10] In the presence of active FXIIIa, fibrin monomers (α, β, and γ chains) are cross-linked to form high-molecular-weight polymers (γ-γ dimers and α-polymers).[11] Inhibition of FXIIIa by this compound will result in a reduction or absence of these high-molecular-weight bands, indicating a disruption of the clot stabilization process.[5]
Cellular Cytotoxicity Assays
To assess the potential for off-target effects at a cellular level, cytotoxicity assays are performed. This compound can be incubated with various human cell lines (e.g., MCF-7, CaCo-2, HEK-293) to determine if it affects cell viability.[3] Standard methods such as the MTT or MTS assay can be employed to measure metabolic activity as an indicator of cell health. A lack of significant cytotoxicity at concentrations well above the FXIIIa IC50 value suggests a favorable safety profile.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on the described assays.
| Parameter | Target/Cell Line | Method | Value | Reference |
| IC50 | Human FXIIIa | Fluorescence-Based Transglutamination Assay | 2.4 µM | [3] |
| Selectivity | Thrombin | Chromogenic Assay | >208-fold selective over thrombin | [5] |
| Factor Xa | Chromogenic Assay | >208-fold selective over Factor Xa | [5] | |
| Factor XIa | Chromogenic Assay | >65-fold selective over Factor XIa | [5] | |
| Papain | - | Significant selectivity | [5] | |
| Tissue Transglutaminase 2 | - | Significant selectivity | [5] | |
| Cytotoxicity | MCF-7, CaCo-2, HEK-293 | Cell Viability Assay | No significant cytotoxicity at 10 µM | [3] |
Experimental Protocols
Protocol 1: Fluorescence-Based FXIIIa Inhibition Assay
Materials:
-
Human FXIIIa
-
This compound
-
Dimethylcasein (DMC)
-
Dansylcadaverine
-
Thrombin
-
Dithiothreitol (DTT)
-
Assay Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, 100 mM NaCl, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 550 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In each well of the microplate, add the following in order:
-
87 µL of Assay Buffer containing 2 mg/mL DMC.
-
1 µL of the this compound dilution (or solvent control).
-
5 µL of 20 mM DTT.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Activate FXIII by adding thrombin. The final concentration of thrombin should be optimized for the assay.
-
Add 2 µL of human FXIIIa (final concentration ~0.3 µM).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of 2 mM dansylcadaverine.
-
Immediately measure the increase in fluorescence over time at 37°C.
-
Calculate the initial reaction rates (RFU/min).
-
Plot the percentage of FXIIIa activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Chromogenic Selectivity Assays
Materials:
-
Thrombin, Factor Xa, Factor XIa
-
Chromogenic Substrates:
-
This compound
-
Assay Buffer (specific to each enzyme, generally a Tris or HEPES based buffer at physiological pH)
-
96-well clear microplate
-
Spectrophotometer microplate reader (405 nm)
Procedure (General):
-
Prepare serial dilutions of this compound in the appropriate Assay Buffer.
-
In each well of the microplate, add:
-
Assay Buffer.
-
The specific protease (Thrombin, FXa, or FXIa) at a fixed concentration.
-
This compound dilution (or solvent control).
-
-
Pre-incubate at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the reaction by adding the corresponding chromogenic substrate.
-
Measure the absorbance at 405 nm over time (kinetic mode) or after a fixed time point (endpoint mode after stopping the reaction with an acid).
-
Calculate the reaction rates and determine the percentage of inhibition at each this compound concentration.
Protocol 3: SDS-PAGE Analysis of Fibrin Cross-Linking
Materials:
-
Fibrinogen
-
FXIIIa
-
Thrombin
-
This compound
-
Tris-Buffered Saline (TBS) with CaCl₂
-
SDS-PAGE reducing sample loading buffer (containing β-mercaptoethanol or DTT)
-
Polyacrylamide gels (e.g., 4-12% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Molecular weight markers
Procedure:
-
Prepare a reaction mixture containing fibrinogen (e.g., 1 mg/mL) in TBS with CaCl₂.
-
Add FXIIIa to the reaction mixture.
-
Add different concentrations of this compound (and a solvent control) to separate reaction tubes.
-
Initiate clot formation by adding thrombin (e.g., 1 NIH unit/mL).
-
Incubate the reactions at 37°C for a set time (e.g., 1-2 hours) to allow for cross-linking.
-
Stop the reaction by adding an equal volume of hot SDS-PAGE reducing sample loading buffer.
-
Boil the samples for 5-10 minutes to ensure complete denaturation and reduction.
-
Load the samples onto a polyacrylamide gel along with molecular weight markers.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Analyze the gel for the presence of γ-γ dimers (~94 kDa) and α-polymers (high molecular weight smear), which will be reduced or absent in the presence of effective concentrations of this compound.[11]
Visualizations
Figure 1: Role of FXIIIa in the coagulation cascade and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing the specificity of this compound.
Figure 3: Simplified signaling pathway of FXIIIa in wound healing.
References
- 1. Factor XIII: structure, activation, and interactions with fibrinogen and fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aniara.com [aniara.com]
- 5. caymanchem.com [caymanchem.com]
- 6. diapharma.com [diapharma.com]
- 7. scribd.com [scribd.com]
- 8. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XIII Assays [practical-haemostasis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Factor X - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. diapharma.com [diapharma.com]
FXIIIa-IN-1: A Tool for Investigating Fibrinolysis
Application Notes and Protocols
Introduction
Factor XIIIa (FXIIIa), a transglutaminase, plays a critical role in the final stages of blood coagulation. Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers. This cross-linking not only enhances the mechanical strength of the clot but also renders it more resistant to premature degradation by the fibrinolytic system.[1][2][3] FXIIIa achieves this increased resistance to fibrinolysis primarily by cross-linking α2-antiplasmin (α2AP), a potent inhibitor of plasmin, to the fibrin clot.[1][3][4][5] This action effectively localizes the inhibitor within the clot, protecting it from enzymatic breakdown.
FXIIIa-IN-1 is a potent and selective inhibitor of Factor XIIIa, with an IC50 of 2.4 μM.[5] It acts by competing with the Gln-donor protein substrate of FXIIIa.[5] This inhibitory action makes this compound a valuable research tool for studying the intricate processes of fibrinolysis. By selectively blocking the activity of FXIIIa, researchers can investigate the consequences of reduced fibrin clot stability and impaired α2-antiplasmin cross-linking on the rate and extent of clot dissolution. These studies are crucial for understanding the pathophysiology of thrombotic and bleeding disorders and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on various aspects of fibrinolysis.
Mechanism of Action of FXIIIa in Fibrinolysis Inhibition
Activated Factor XIII (FXIIIa) is a transglutaminase that stabilizes the fibrin clot and makes it more resistant to fibrinolysis through two main mechanisms:
-
Fibrin-Fibrin Cross-linking: FXIIIa catalyzes the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds between adjacent fibrin monomers within the clot. This process starts with the rapid formation of γ-γ dimers, followed by the slower formation of α-polymers and γ-α cross-links.[6] This extensive cross-linking network significantly increases the mechanical stiffness and integrity of the fibrin clot.[2]
-
Cross-linking of Antifibrinolytic Proteins: Crucially, FXIIIa cross-links key inhibitors of fibrinolysis, most notably α2-antiplasmin, directly to the fibrin clot.[1][3][4][5] This covalent attachment prevents the premature degradation of the clot by plasmin, the primary enzyme responsible for fibrinolysis. The antifibrinolytic function of FXIIIa is expressed almost exclusively through the cross-linking of α2-antiplasmin.[4]
The inhibition of FXIIIa by compounds like this compound disrupts these processes, leading to the formation of a less stable fibrin clot that is more susceptible to fibrinolysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of FXIIIa inhibition on key parameters of fibrinolysis.
Table 1: Effect of FXIIIa Inhibition on Fibrin Cross-linking
| Inhibitor Concentration | Effect on α-polymer formation | Effect on γ-γ dimer formation | Reference |
| 160 μM (Inhibitor 36) | Fully inhibited | Reduced by 50% | [1] |
Table 2: Effect of FXIIIa Inhibition on Clot Lysis
| Condition | Fold-change in tPA required for 50% lysis (inhibitor vs. control) | Reference |
| Non-compacted plasma clot | 1.6-fold less | [7] |
| Compacted plasma clot | 7.7-fold less | [7] |
Table 3: Effect of FXIIIa Inhibition on α2-Antiplasmin Incorporation
| Condition | % of α2-antiplasmin in compacted clot | Reference |
| Without FXIIIa inhibitor | ~30% | [8] |
| With FXIIIa inhibitor | < 4% | [8] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on fibrinolysis.
Protocol 1: Plasma Clot Lysis Assay (Turbidimetric Method)
This assay measures the effect of this compound on the overall process of clot formation and subsequent lysis in a plasma environment.
Materials:
-
Platelet-poor plasma (PPP)
-
This compound (or other FXIIIa inhibitor)
-
Tissue-type plasminogen activator (tPA)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.
-
In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control to triplicate wells.
-
Add 50 µL of PPP to each well.
-
Prepare a clotting solution containing thrombin, CaCl2, and tPA in TBS. The final concentrations should be optimized for the specific experimental conditions (e.g., 0.5 U/mL thrombin, 10 mM CaCl2, and a range of tPA concentrations).
-
Initiate clotting by adding 40 µL of the clotting solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm every minute for a duration sufficient to observe both clot formation and lysis (e.g., 2-4 hours).
-
Data Analysis: Plot the OD405nm versus time. The time to 50% clot lysis is a key parameter to determine the effect of the inhibitor. A shorter lysis time in the presence of this compound indicates enhanced fibrinolysis.
Protocol 2: Analysis of Fibrin γ-γ Dimer and α-Polymer Formation by SDS-PAGE
This protocol allows for the direct visualization of the effect of this compound on the cross-linking of fibrin chains.
Materials:
-
Platelet-poor plasma (PPP) or purified fibrinogen
-
This compound
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Reducing sample buffer (containing a reducing agent like β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
Coomassie Brilliant Blue stain or antibodies for Western blotting against fibrin α and γ chains
-
Iodoacetamide (to stop the cross-linking reaction)
Procedure:
-
In separate microcentrifuge tubes, pre-incubate PPP or purified fibrinogen with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate clotting by adding thrombin and CaCl2.
-
Allow the clotting reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the cross-linking reaction by adding a solution of iodoacetamide.
-
Dissolve the clot in reducing sample buffer and heat at 95°C for 5-10 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or perform a Western blot using antibodies specific for the fibrin α and γ chains.
-
Data Analysis: In the absence of an inhibitor, you will observe the appearance of high molecular weight bands corresponding to γ-γ dimers and α-polymers. In the presence of effective concentrations of this compound, the formation of these cross-linked species will be reduced or completely inhibited.[1]
Protocol 3: Clot Retraction Assay
This assay assesses the impact of this compound on the ability of platelets to retract a fibrin clot, a process that is also influenced by FXIIIa.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound
-
Thrombin
-
Glass test tubes
-
Digital camera
Procedure:
-
Prepare PRP from fresh whole blood.
-
In a glass test tube, add a defined volume of PRP.
-
Add this compound at the desired concentration or vehicle control and gently mix.
-
Initiate clotting by adding thrombin.
-
Place the tube in a 37°C water bath and allow clot retraction to proceed.
-
At various time points (e.g., 30, 60, 120 minutes), carefully remove the tube and photograph it against a ruled background.
-
Data Analysis: The extent of clot retraction can be quantified by measuring the volume of the remaining serum or the size of the retracted clot. Reduced clot retraction in the presence of this compound would suggest an inhibitory effect.
Visualizations
Signaling Pathway
Caption: FXIIIa-mediated inhibition of fibrinolysis and the action of this compound.
Experimental Workflow: Clot Lysis Assay
Caption: Workflow for the turbidimetric plasma clot lysis assay.
Logical Relationship: Impact of this compound
Caption: Logical flow of the consequences of FXIIIa inhibition by this compound.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet factor XIII-A regulates platelet function and promotes clot retraction and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet factor XIII-A regulates platelet function and promotes clot retraction and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antifibrinolytic function of factor XIII is exclusively expressed through α2-antiplasmin cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fibrinolysis by Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXIIIa cross-linking during fibrin formation | Wolberg Lab [med.unc.edu]
- 7. Clot Retraction: Cellular Mechanisms and Inhibitors, Measuring Methods, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
protocol for solubilizing FXIIIa-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the solubilization and experimental use of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa).
Introduction to this compound
This compound is a small molecule inhibitor of Factor XIIIa, the activated form of the blood coagulation factor XIII.[1] Factor XIIIa is a transglutaminase that plays a crucial role in hemostasis by cross-linking fibrin (B1330869) polymers, thereby stabilizing blood clots.[2] Inhibition of FXIIIa is a promising therapeutic strategy for the development of novel anticoagulants.[1][3] this compound acts as a competitive inhibitor with respect to the Gln-donor substrate of FXIIIa and has a reported IC50 value of 2.4 μM.[1] It has been shown to be selective for FXIIIa over other clotting factors such as thrombin, factor Xa, and factor XIa.[1]
Physicochemical Properties and Solubility Data
The following table summarizes the key physicochemical properties of this compound sodium, a commonly used salt form of the inhibitor.
| Property | Value | Source |
| Synonyms | Reactive Black 5 | [4] |
| Molecular Weight | 993.82 g/mol | [4] |
| CAS Number | 17095-24-8 | [4] |
| Solubility in DMSO | ~17.5 mg/mL (~17.64 mM) with ultrasonication (<60°C) | [4] |
Solubilization Protocol for this compound
This protocol details the steps for preparing a stock solution of this compound sodium in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound sodium powder
-
Anhydrous, high-purity DMSO (ACS reagent grade or molecular biology grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock solution concentration and volume, calculate the mass of this compound sodium needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 993.82 g/mol * 1000 mg/g = 9.94 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound sodium powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.[5] If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 60°C) or sonication can be used to aid dissolution.[4]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage:
Important Considerations:
-
Always use high-purity, anhydrous DMSO to prevent compound degradation.[7]
-
The final concentration of DMSO in the experimental assay should be kept low (typically below 0.5% v/v) to avoid solvent-induced effects on the biological system.[6]
-
It is recommended to include a vehicle control (containing the same final concentration of DMSO as the experimental samples) in all assays.
Experimental Protocol: FXIIIa Enzyme Activity Assay
This protocol describes a general method for measuring the activity of FXIIIa and assessing the inhibitory effect of this compound using a colorimetric assay that detects the release of ammonia (B1221849).
Materials:
-
Activated Factor XIIIa (FXIIIa)
-
FXIIIa substrate (e.g., a synthetic peptide containing a glutamine residue)
-
Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl2
-
Glutamate Dehydrogenase (GLDH)
-
α-Ketoglutarate
-
NADPH
-
Solubilized this compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: Prepare a Tris buffer containing an optimal concentration of CaCl2 for FXIIIa activity.
-
Reaction Mix: Prepare a reaction mix containing the FXIIIa substrate, GLDH, α-ketoglutarate, and NADPH in the assay buffer.
-
FXIIIa Solution: Dilute the activated FXIIIa to the desired working concentration in the assay buffer.
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration remains constant across all wells.
-
-
Assay Setup:
-
Add the desired volume of the this compound dilutions or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add the FXIIIa solution to all wells except for the negative control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the Reaction Mix to all wells to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every minute for 30-60 minutes). The decrease in absorbance is proportional to the oxidation of NADPH, which is coupled to the release of ammonia by FXIIIa.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway and Inhibition Mechanism
Caption: FXIIIa activation pathway and the inhibitory action of this compound.
Experimental Workflow for Solubilization and Use
Caption: Workflow for solubilizing and using this compound in experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factor XIII concentrate (human) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sodium | Biochemical Assay Reagents | 17095-24-8 | Invivochem [invivochem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FXIIIa-IN-1 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1. The following information is designed to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I've received my vial of this compound and it's a solid. How should I prepare a stock solution?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Based on available data for a similar compound (this compound sodium salt), Dimethyl Sulfoxide (DMSO) is the recommended solvent. For most small molecule inhibitors, creating a stock solution of 10 mM or higher in DMSO is a common starting point.
Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecule inhibitors. Here are several steps you can take to troubleshoot this:
-
Lower the Final Concentration: The final concentration of this compound in your assay may be too high, exceeding its aqueous solubility limit. Try performing a serial dilution to a lower final concentration.
-
Optimize Solvent Concentration: While it is crucial to minimize the final concentration of the organic solvent in your assay to avoid off-target effects (typically below 0.5% v/v), a slightly higher concentration of DMSO may be necessary to maintain the solubility of this compound.
-
Use a Co-solvent: Consider preparing your stock solution in a mixture of solvents, such as DMSO and ethanol, which can sometimes improve solubility upon aqueous dilution.
-
Adjust the pH: The solubility of your compound might be pH-dependent. If your experimental system allows, you can try adjusting the pH of your aqueous buffer.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once dissolved in an organic solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will help to avoid repeated freeze-thaw cycles which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
Q4: How can I be sure that the insolubility of this compound is not affecting my experimental results?
A4: It is crucial to include proper controls in your experiments. A vehicle control, containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, should always be included. This will help you to distinguish between the effects of the inhibitor and the effects of the solvent itself. Additionally, visually inspect your assay plates or tubes for any signs of precipitation before and after the experiment.
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
Initial Solubility Testing
If you are experiencing persistent solubility problems, a systematic solubility test can help identify the optimal solvent and concentration.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of this compound powder (e.g., 1 mg) into several separate vials.
-
Solvent Addition: To each vial, add a calculated volume of a different organic solvent (e.g., DMSO, ethanol, dimethylformamide (DMF), acetonitrile) to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex each vial thoroughly for 1-2 minutes. If the compound does not dissolve, gentle warming (e.g., 37°C) or sonication can be applied for a short period.
-
Observation: Visually inspect each vial for complete dissolution. Note the solvents in which the compound is fully soluble at the tested concentration.
-
Aqueous Dilution Test: For the solvents that successfully dissolved the compound, perform a small-scale dilution into your aqueous assay buffer to check for immediate precipitation. This will help you identify the best solvent for your stock solution that is also compatible with your experimental conditions.
Data Presentation: Solubility of a Related Compound
While specific quantitative solubility data for this compound is not widely available, the solubility of a related sodium salt form provides a useful reference.
| Compound | Solvent | Solubility | Notes |
| This compound sodium salt | DMSO | ~17.5 mg/mL (~17.64 mM) | Ultrasonication at <60°C may be required. |
This data strongly suggests that DMSO is a suitable solvent for preparing high-concentration stock solutions of this compound.
Experimental Protocols
General Protocol for a Biochemical FXIIIa Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound in a biochemical assay format.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2).
-
Prepare solutions of human FXIIIa enzyme and its substrate (e.g., a fluorescently labeled peptide or dimethylcasein).
-
-
Assay Procedure:
-
Serially dilute the this compound stock solution in the reaction buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%).
-
Add the FXIIIa enzyme to each well of a microplate.
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FXIIIa substrate to all wells.
-
Monitor the reaction progress over time by measuring the appropriate output signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Optimizing FXIIIa-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of activated Factor XIII (FXIIIa).[1] It functions as a competitive inhibitor with respect to the glutamine (Gln)-donor substrate, such as dimethylcasein.[1][2] By competing with the substrate, this compound blocks the transglutaminase activity of FXIIIa, which is responsible for cross-linking fibrin (B1330869) monomers and other proteins.[1][2][3] This inhibition ultimately leads to the formation of a less stable fibrin clot.
Q2: What is the IC₅₀ value for this compound?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound for human FXIIIa is approximately 2.4 µM.[1][2]
Q3: Is this compound selective for FXIIIa?
A3: Yes, this compound is highly selective for FXIIIa. Studies have shown that it has minimal inhibitory activity against other coagulation factors such as thrombin, factor Xa, and factor XIa, with IC₅₀ values greater than 150 µM for Factor XIa and greater than 500 µM for Factor Xa and Thrombin.[1][2]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For subsequent use in aqueous experimental buffers, the DMSO stock solution should be diluted to the final working concentration, ensuring the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid solvent effects on the assay.
Q5: How should this compound stock solutions be stored?
A5: this compound stock solutions prepared in DMSO can be stored at -20°C for at least six months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition observed | Incorrect inhibitor concentration: Calculation error or degradation of the inhibitor. | - Verify calculations for stock solution and working dilutions. - Prepare a fresh stock solution of this compound. - Perform a concentration-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. |
| Inactive enzyme: FXIIIa may have lost activity due to improper storage or handling. | - Use a fresh aliquot of FXIIIa. - Confirm enzyme activity using a positive control without the inhibitor. | |
| Assay interference: Components in the assay buffer may interfere with the inhibitor. | - Review the composition of your assay buffer. High concentrations of proteins or other molecules could potentially sequester the inhibitor. - Simplify the buffer composition if possible. | |
| Precipitation of this compound in aqueous buffer | Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Ensure the final DMSO concentration from the stock solution is sufficient to maintain solubility (e.g., 0.1%). - Prepare a fresh, lower concentration working solution from the DMSO stock immediately before use. - Gently warm the solution or sonicate briefly to aid dissolution. |
| High background signal in the assay | Non-specific binding or off-target effects: The inhibitor may be interacting with other components in the assay. | - Run a control with all assay components except the enzyme to assess background signal from the inhibitor itself. - While this compound is selective, consider potential off-target effects on other transglutaminases, like Transglutaminase 2 (TG2), which is a common off-target for FXIIIa inhibitors.[4] If TG2 is present in your system, consider using a more specific TG2 inhibitor as a control. |
| Inconsistent results between experiments | Variability in reagent preparation or assay conditions: Inconsistent pipetting, temperature fluctuations, or timing can lead to variability. | - Prepare fresh reagents for each experiment. - Use calibrated pipettes and ensure consistent volumes. - Maintain a constant temperature throughout the assay. - Standardize incubation times precisely. |
| Cytotoxicity observed in cell-based assays | High concentration of this compound or DMSO: Although reported as non-toxic at 10 µM, higher concentrations or prolonged exposure might be cytotoxic. The DMSO solvent can also be toxic at higher concentrations. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental duration. - Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Reference |
| IC₅₀ (FXIIIa) | 2.4 µM | [1][2] |
| IC₅₀ (Factor XIa) | > 150 µM | [1] |
| IC₅₀ (Factor Xa) | > 500 µM | [1] |
| IC₅₀ (Thrombin) | > 500 µM | [1] |
| Mechanism of Inhibition | Competitive with Gln-donor substrate | [1][2] |
| Effect on Fibrin Polymerization | Concentration-dependent inhibition (5-2000 µM) | [1] |
| Cell Viability (MCF-7, HEK-293, CaCo-2 cells) | No significant cytotoxicity at 10 µM for 3 days | [1] |
Experimental Protocols
Protocol 1: Enzymatic Assay for FXIIIa Inhibition (Ammonia Release Assay)
This protocol is based on the principle that FXIIIa-catalyzed transglutamination releases ammonia (B1221849), which can be quantified.[5][6][7][8]
Materials:
-
Purified human FXIII
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
This compound
-
Glutamine-containing peptide substrate
-
Amine substrate (e.g., glycine (B1666218) ethyl ester)
-
Glutamate Dehydrogenase (GLDH)
-
α-ketoglutarate
-
NADH
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound by diluting the stock in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a solution of human FXIII in a suitable buffer.
-
Prepare an activation mixture containing thrombin and CaCl₂.
-
Prepare a reaction mixture containing the glutamine and amine substrates, GLDH, α-ketoglutarate, and NADH in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of different concentrations of this compound working solutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.
-
Add 20 µL of the FXIII solution to each well.
-
-
Enzyme Activation:
-
Initiate the activation of FXIII to FXIIIa by adding 20 µL of the activation mixture to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Inhibition and Reaction:
-
Start the reaction by adding 150 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately place the plate in a plate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm over time (kinetic mode) for 30-60 minutes. The rate of NADH consumption is proportional to the ammonia released and thus to the FXIIIa activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Fibrin Cross-linking Inhibition Assay
This protocol assesses the ability of this compound to inhibit FXIIIa-mediated cross-linking of fibrin in a cellular context.
Materials:
-
Cell line that expresses and secretes FXIII (e.g., monocytes, macrophages).
-
Cell culture medium
-
Fibrinogen
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
This compound
-
SDS-PAGE equipment and reagents
-
Western blot equipment and antibodies against fibrin γ-γ dimers (optional)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle control in serum-free medium for 1-2 hours.
-
-
Induction of Fibrin Clot Formation:
-
To the cell culture, add fibrinogen to a final concentration of 1-2 mg/mL.
-
Add thrombin (e.g., 1 U/mL) and CaCl₂ (e.g., 5 mM) to initiate clot formation.
-
Incubate for 30-60 minutes at 37°C to allow for clot formation and cross-linking.
-
-
Clot Lysis and Sample Preparation:
-
Carefully remove the medium and wash the clot with cold PBS.
-
Lyse the clot and attached cells in a lysis buffer containing SDS and a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Boil the samples for 5-10 minutes to ensure complete denaturation.
-
-
Analysis of Fibrin Cross-linking:
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or perform a Western blot using an antibody specific for fibrin γ-γ dimers.
-
The degree of fibrin cross-linking can be assessed by the reduction in the intensity of the fibrin monomer band and the appearance of high molecular weight cross-linked fibrin polymers and γ-γ dimers.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Compare the extent of fibrin cross-linking in the presence of different concentrations of this compound to the vehicle control.
-
Visualizations
Caption: FXIIIa activation and fibrin cross-linking pathway with the point of inhibition by this compound.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidic Inhibitors and a Fluorescent Probe for the Selective Inhibition and Labelling of Factor XIIIa Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIII Assays [practical-haemostasis.com]
- 6. Laboratory Diagnosis of Factor XIII Deficiency in Developing Countries: An Iranian Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsh.or.th [tsh.or.th]
- 8. Factor XIII activity | Synnovis [synnovis.co.uk]
FXIIIa-IN-1 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FXIIIa-IN-1 in cell-based assays. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent and selective inhibitor of Factor XIIIa (FXIIIa), a transglutaminase that plays a crucial role in the final stages of blood coagulation. It has a reported IC50 value of 2.4 µM for FXIIIa. The inhibitor acts by competing with the Gln-donor protein substrate of FXIIIa.[1][2][3]
Q2: Is this compound selective for FXIIIa?
This compound has demonstrated selectivity for FXIIIa over other related enzymes. Studies have shown that it does not significantly inhibit other clotting factors such as thrombin, factor Xa, and factor XIa at concentrations up to 150-500 µM.[1][2][3] It also shows moderate selectivity over tissue transglutaminase 2 (TG2), a closely related enzyme, with a reported 9-fold greater selectivity for FXIIIa.[2]
Q3: Does this compound exhibit cytotoxicity in common cell lines?
Published data indicates that this compound does not show significant cytotoxicity at concentrations up to 10 µM in human breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cell lines.[1][3]
Q4: What are the known off-target effects of this compound?
Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of kinases or other cellular targets. While it shows good selectivity against some coagulation factors and moderate selectivity against TG2, researchers should be aware of the potential for off-target effects, which is a common consideration for small molecule inhibitors. General troubleshooting for off-target effects is discussed in the guide below.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays with this compound.
Issue 1: Unexpected Cell Viability or Proliferation Results
Possible Cause 1: Off-Target Effects
While this compound is reported to be non-toxic to several cell lines at effective concentrations, unexpected effects on cell viability could indicate off-target activities in your specific cell model.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in your cell line using a broad range of this compound concentrations.
-
Use a Structurally Unrelated FXIIIa Inhibitor: Compare the cellular phenotype with another known FXIIIa inhibitor to see if the effect is target-specific.
-
Rescue Experiment: If your cells express a known protein that could be an off-target, attempt a rescue by overexpressing that protein.
-
Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) assay to determine if the observed decrease in viability is due to apoptosis or necrosis.
-
Possible Cause 2: Assay Interference
The components of your viability assay may be incompatible with this compound.
-
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay (e.g., MTT, XTT), try a method based on a different principle, such as a dye-exclusion assay (e.g., Trypan Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Control for Compound Interference: Run controls with this compound in cell-free media to check for direct reaction with your assay reagents.
-
Issue 2: Inconsistent or Non-Reproducible Inhibition of FXIIIa Activity in a Cellular Context
Possible Cause 1: Cell Line Specific Factors
The expression and localization of FXIIIa can vary significantly between cell types.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of FXIIIa in your cell line at the protein level using Western blot or immunofluorescence.
-
Assess Subcellular Localization: Determine the subcellular localization of FXIIIa. This compound's ability to reach its target may be influenced by its cellular permeability.
-
Possible Cause 2: Experimental Conditions
Minor variations in experimental setup can lead to inconsistent results.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Standardize Incubation Times: Use consistent incubation times for both cell treatment and assay steps.
-
Minimize Edge Effects: Avoid using the outer wells of microplates, as they are prone to evaporation. Fill these wells with sterile media or PBS to maintain humidity.[4][5]
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| On-Target Potency | |||
| FXIIIa IC50 | 2.4 µM | Biochemical Assay | [1][2][3] |
| Selectivity | |||
| Thrombin Inhibition | >208-fold selectivity | Biochemical Assay | [3] |
| Factor Xa Inhibition | >208-fold selectivity | Biochemical Assay | [3] |
| Factor XIa Inhibition | >65-fold selectivity | Biochemical Assay | [3] |
| Tissue Transglutaminase 2 (TG2) | 9-fold selectivity | Biochemical Assay | [2] |
| Papain Inhibition | >200-fold selectivity | Biochemical Assay | [2] |
| Cellular Activity | |||
| Cytotoxicity | No significant effect at 10 µM | MCF-7, CaCo-2, HEK-293 | [1][3] |
Experimental Protocols
Protocol 1: Fluorescence-Based Transglutaminase Assay for FXIIIa Inhibition
This assay measures the incorporation of a fluorescently labeled amine into a protein substrate by FXIIIa.
Materials:
-
Human FXIIIa
-
Thrombin
-
CaCl2
-
Dithiothreitol (DTT)
-
Tris buffer (pH 7.5)
-
N,N-dimethylcasein (substrate)
-
Monodansylcadaverine (fluorescent amine)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~330-350 nm, Emission: ~490-510 nm)
Procedure:
-
Prepare a reaction buffer containing Tris, CaCl2, and DTT.
-
Activate FXIII by incubating with thrombin in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In the wells of the 96-well plate, add the activated FXIIIa, the substrate (N,N-dimethylcasein), and the different concentrations of this compound.
-
Initiate the reaction by adding the fluorescent amine (monodansylcadaverine).
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Role of FXIIIa in the coagulation cascade and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in cell-based assays with this compound.
References
how to prevent FXIIIa-IN-1 degradation in solution
Technical Support Center: FXIIIa-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure its stability and prevent degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for creating high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] this compound is soluble in DMSO at approximately 17.5 mg/mL (~17.64 mM), though ultrasonication may be required to achieve complete dissolution.[5] Using fresh, high-quality DMSO is crucial, as absorbed moisture can accelerate the degradation of the compound.[6]
Q2: How should I store the solid compound and my stock solutions to maximize stability?
A2: Proper storage is critical to prevent the degradation of this compound.[1]
-
Solid Form: The lyophilized powder should be stored at -20°C and kept desiccated. Under these conditions, it is expected to be stable for up to three years.[2][7][8]
-
Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][7] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5][7]
Q3: My experiment requires diluting this compound into an aqueous buffer. What is the best way to do this to avoid precipitation?
A3: Poor aqueous solubility is a common challenge for hydrophobic small molecules like this compound.[4] Direct dilution of a high-concentration DMSO stock into an aqueous buffer often leads to precipitation.[6] The recommended method is to first perform any necessary serial dilutions in pure DMSO to get closer to your final concentration. Then, add this diluted DMSO solution to your aqueous experimental buffer while vortexing or mixing.[2][6] Always visually inspect the final solution for any signs of precipitation.[1][2]
Q4: What are the common signs of this compound degradation in my solution?
A4: The most common indicators of compound degradation are:
-
Loss of Potency: A noticeable decrease in the inhibitory activity of the compound or inconsistent results between experiments is a primary sign of degradation.[1][8]
-
Color Change: Any change in the color of your stock or working solution can suggest chemical degradation or oxidation.[8] This may be triggered by exposure to light, air, or impurities.[8]
-
Precipitation: While often related to solubility issues, precipitation upon thawing a frozen stock can also indicate that the compound's stability has been compromised.[8]
Troubleshooting Guides
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability.
Issue 1: Inconsistent experimental results or a gradual loss of inhibitor potency.
-
Possible Cause: The inhibitor is degrading in the stock solution or in the aqueous assay buffer during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen, single-use aliquot of your DMSO stock solution for each experiment.[1]
-
Avoid Freeze-Thaw Cycles: Discard any stock solution that has been subjected to multiple freeze-thaw cycles. Aliquoting is the best preventative measure.[2][7][8]
-
Assess Stability in Assay Buffer: The inhibitor may be unstable in your specific aqueous buffer, especially during long incubation periods.[4] Consider performing a time-course experiment to determine how long this compound remains active under your assay conditions.
-
Check for Contamination: Ensure your solvent (DMSO) has not been contaminated with water, which can accelerate degradation.[2][6]
-
Issue 2: The this compound solution appears cloudy or contains visible precipitate after dilution in aqueous buffer.
-
Possible Cause: The concentration of the inhibitor has exceeded its solubility limit in the final aqueous solution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Attempt the experiment using a lower final concentration of the inhibitor.[3]
-
Optimize Dilution: Slowly add the DMSO stock solution into the aqueous buffer while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
Use Sonication: Briefly sonicating the final working solution can help break up small precipitates and improve dissolution.[1]
-
Adjust pH: The solubility of some compounds can be highly dependent on the pH of the buffer.[3] If your experimental parameters allow, test a range of pH values to find the optimum for solubility.
-
Issue 3: The stock solution in DMSO has changed color.
-
Possible Cause: The compound has undergone chemical degradation, likely due to oxidation or light exposure.[8]
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber-colored vials or wrap standard vials in aluminum foil to protect them from light, which can cause photochemical degradation.[8]
-
Limit Air Exposure: For highly sensitive compounds, the headspace of the storage vial can be purged with an inert gas like argon or nitrogen before sealing to prevent oxidation.[8]
-
Discard and Prepare Fresh: A color change indicates the compound is compromised. It is critical to discard the solution and prepare a fresh stock from solid material to ensure the integrity of your experimental results.
-
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Approximate Stability | Key Recommendations |
|---|---|---|---|---|
| Solid (Lyophilized Powder) | N/A | -20°C | Up to 3 years[2][7][8] | Keep desiccated to prevent hydration.[3][9] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month[5][7] | Aliquot into single-use volumes.[1][2] Protect from light.[8] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[5][7][9] | Preferred method for long-term storage. Avoid freeze-thaw cycles.[2][8] |
| Working Solution | Aqueous Buffer | Room Temp / 37°C | Stability is buffer-dependent and must be determined experimentally. | Prepare fresh before each experiment. Do not store.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilutions.
-
Materials:
-
This compound solid powder (Molecular Weight to be confirmed from the vial or Certificate of Analysis)
-
High-purity, anhydrous DMSO
-
Sterile, amber-colored polypropylene (B1209903) or glass vials
-
Calibrated analytical balance and appropriate weighing tools
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[10]
-
Carefully weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a MW of 500 g/mol , you would weigh 5 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[2][5]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed amber vials.
-
Label the aliquots clearly and store them at -80°C for optimal stability.[7][8]
-
Protocol 2: Assessing the Stability of this compound in an Aqueous Assay Buffer
-
Objective: To determine the rate of degradation and loss of activity of this compound in your specific experimental buffer over time.
-
Materials:
-
This compound DMSO stock solution
-
Your specific aqueous assay buffer (e.g., PBS, Tris, pH 7.4)
-
An analytical method to measure the concentration of the intact compound (e.g., HPLC-UV or LC-MS/MS system)
-
-
Procedure:
-
Prepare a working solution of this compound in your assay buffer at the final concentration used in your experiments.
-
Divide this solution into several time-point samples (e.g., T=0, 1h, 2h, 4h, 8h, 24h).
-
Incubate the samples under the exact conditions of your experiment (e.g., 37°C).
-
At each time point, immediately freeze the corresponding sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of the intact this compound in each sample using HPLC or LC-MS.
-
Plot the percentage of remaining intact compound versus time to determine its stability profile under your specific experimental conditions. This will inform the maximum reliable incubation time for your assays.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential causes of this compound degradation in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound sodium | Biochemical Assay Reagents | 17095-24-8 | Invivochem [invivochem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. captivatebio.com [captivatebio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of FXIIIa-IN-1 for Long-Term Studies
For researchers, scientists, and drug development professionals utilizing FXIIIa-IN-1 in long-term studies, ensuring the compound's stability is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound stability.
Issue 1: Inconsistent or Diminished Activity of this compound in Long-Term Assays
Question: I am observing a progressive loss of this compound activity in my multi-day cell culture experiment. What could be the cause and how can I fix it?
Answer: A gradual loss of activity strongly suggests degradation of the compound in the experimental medium.[1] Several factors in a typical cell culture environment can contribute to this.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inherent Instability in Aqueous Media | The complex aqueous environment of cell culture media at 37°C can lead to hydrolysis or other degradation pathways.[1] To mitigate this, consider preparing fresh working solutions of this compound more frequently (e.g., every 24-48 hours) rather than a single application at the beginning of the experiment. |
| Reaction with Media Components | Components within the cell culture media, such as certain amino acids or vitamins, may react with this compound.[1] If you suspect this, you can perform a stability check in a simpler buffer system like PBS at 37°C to assess its inherent aqueous stability.[1] |
| pH Sensitivity | The stability of many small molecules is dependent on pH.[2] Ensure the pH of your cell culture medium remains stable throughout the experiment. Phenol red in the medium can serve as a visual indicator of significant pH shifts. |
| Light Exposure | Photodegradation can be a concern for some compounds.[2] Protect your stock solutions and experimental plates from direct light by using amber vials and minimizing light exposure during handling.[2] |
| Oxidation | Exposure to oxygen in the incubator can lead to oxidation.[2] While more difficult to control in cell culture, ensuring your stock solutions are stored under an inert gas like argon or nitrogen can help preserve their integrity.[2] |
Issue 2: Precipitation of this compound in Stock or Working Solutions
Question: I noticed a precipitate in my this compound stock solution after thawing, or in my aqueous working solution. What should I do?
Answer: Precipitation indicates that the compound has exceeded its solubility limit under the current conditions. Do not use a solution that has precipitated.[3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers.[3] Try lowering the final concentration in your assay.[3] You can also determine the kinetic solubility of your compound to find its practical concentration limit.[3] |
| Improper Thawing | Rapid thawing can sometimes cause a compound to precipitate out of a concentrated stock solution. Thaw solutions slowly at room temperature and vortex gently to ensure complete redissolution before use.[2] |
| Solvent Choice for Cryogenic Storage | While DMSO is a common solvent, its properties can be affected by repeated freeze-thaw cycles, potentially leading to precipitation.[2] If you are experiencing issues, consider preparing smaller aliquots of your stock solution to minimize freeze-thaw cycles. |
| High Stock Concentration | Storing solutions at very high concentrations can increase the likelihood of precipitation upon freezing and thawing.[2] Consider storing your stock at a slightly lower, yet still practical, concentration. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my stock solution of this compound?
A1: For optimal stability, dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene (B1209903) tubes and store them at -20°C or -80°C.[2] It is recommended to use the stock solution within one to six months of preparation.[4][5] Avoid repeated freeze-thaw cycles as DMSO is hygroscopic and can absorb moisture, which may affect compound stability and concentration.[3]
Q2: What is the maximum recommended concentration of DMSO for my cell-based experiments?
A2: The tolerance to DMSO varies between cell lines.[3] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[3]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[3]
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.[3]
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[3]
Q3: How can I confirm if my this compound is degrading in my experimental setup?
A3: You can perform a time-course experiment to assess the stability of this compound under your specific experimental conditions.[3] This typically involves incubating the compound in your assay medium (e.g., cell culture medium with serum) at 37°C and taking samples at different time points (e.g., 0, 8, 24, 48 hours). The concentration of the remaining intact compound at each time point is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time indicates degradation.[1]
Q4: Can I do anything to improve the stability of this compound for long-term in vivo studies?
A4: For in vivo applications, formulation strategies can be employed to enhance stability and solubility.[6] This may involve the use of co-solvents (e.g., PEG300, Tween 80), or more advanced techniques like microencapsulation or the use of lipid-based delivery systems.[6][7][8] These approaches can protect the compound from degradation and improve its pharmacokinetic profile.[6]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using HPLC
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution (e.g., cell culture medium) over time.
Materials:
-
This compound
-
DMSO
-
Experimental buffer (e.g., cell culture medium with 10% FBS)
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Prepare Working Solution: Dilute the stock solution in your experimental buffer to the final working concentration (e.g., 10 µM).[1]
-
Timepoint Zero (T=0): Immediately take an aliquot of the working solution. To stop any degradation, add an equal volume of a cold organic solvent like acetonitrile to precipitate proteins.[3] Centrifuge the sample to pellet the precipitate and transfer the supernatant to an HPLC vial. This serves as your baseline measurement.[3]
-
Incubation: Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).[3]
-
Subsequent Timepoints: At your desired time points (e.g., 8, 24, 48, 72 hours), take another aliquot of the incubated solution and process it as described in step 3.[3]
-
HPLC Analysis: Analyze all the samples by HPLC. A typical method would be a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[9]
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. The percentage of the compound remaining can be calculated as: % Remaining = (Peak Area at time t / Peak Area at time 0) x 100[1]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FXIII-Assay Substance, - FXIII Activity Assays - Blood Coagulation - Products - Zedira GmbH [zedira.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. jocpr.com [jocpr.com]
- 7. upm-inc.com [upm-inc.com]
- 8. This compound sodium | Biochemical Assay Reagents | 17095-24-8 | Invivochem [invivochem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: In Vivo Delivery of FXIIIa Inhibitors
Welcome to the technical support center for researchers utilizing Factor XIIIa (FXIIIa) inhibitors in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of FXIIIa inhibitors, with a focus on peptidomimetic compounds like FXIIIa-IN-1. Due to the limited public data on this compound, this guide leverages information from a well-characterized, structurally similar FXIIIa inhibitor, ZED3197, as a practical proxy.
Frequently Asked Questions (FAQs)
Q1: My FXIIIa inhibitor shows excellent in vitro potency but poor efficacy in my in vivo thrombosis model. What are the potential reasons?
A1: Several factors can contribute to this discrepancy. The primary reasons include:
-
Poor Bioavailability: The inhibitor may have low solubility in physiological fluids, leading to precipitation upon injection and reduced concentration at the target site. Peptidomimetic inhibitors, like many peptide-based drugs, can be prone to poor solubility.
-
Rapid Metabolism and Clearance: The inhibitor might be quickly metabolized by enzymes in the blood or cleared by the kidneys, resulting in a short half-life and insufficient exposure time to exert its effect. For instance, the peptidomimetic FXIIIa inhibitor ZED3197 was found to have a short half-life of 5-10 minutes in rabbits.[1]
-
Off-Target Binding: The inhibitor could be binding to other proteins or tissues in the body, reducing the free concentration available to inhibit FXIIIa at the site of thrombus formation.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to achieve and maintain the necessary therapeutic concentration.
Q2: How can I improve the solubility and stability of my FXIIIa inhibitor for in vivo use?
A2: Improving the formulation is key. Consider the following strategies:
-
Co-solvents: Using a mixture of solvents, such as a combination of an organic solvent (e.g., DMSO, ethanol) and an aqueous buffer, can enhance solubility. However, it is crucial to assess the toxicity of the chosen co-solvents at the intended concentration.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Experiment with different pH values for your formulation buffer to find the optimal pH for solubility and stability.
-
Excipients: The use of solubilizing agents like cyclodextrins or surfactants can significantly improve the solubility of hydrophobic compounds.
-
Nanoparticle Formulation: Encapsulating the inhibitor in nanoparticles or liposomes can protect it from degradation, improve solubility, and potentially offer targeted delivery.
Q3: What are the potential off-target effects of FXIIIa inhibitors, and how can I assess them?
A3: FXIIIa belongs to the transglutaminase family of enzymes. Therefore, a primary concern is the cross-inhibition of other transglutaminases, such as tissue transglutaminase (TG2), which is ubiquitously expressed.[2] Inhibition of other transglutaminases could lead to unintended biological consequences.
To assess off-target effects:
-
In Vitro Selectivity Profiling: Test your inhibitor against a panel of other human transglutaminases to determine its selectivity. For example, ZED3197 showed good selectivity against most other transglutaminases, but did inhibit neuronal transglutaminase (TG6).[2]
-
Phenotypic Observations: Carefully monitor animals for any adverse effects, such as unexpected bleeding, inflammation, or neurological symptoms.
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of major organs to look for any signs of toxicity.
Q4: What is a suitable animal model for testing the in vivo efficacy of a FXIIIa inhibitor against venous thrombosis?
A4: The Wessler model of venous stasis is a well-established and commonly used model in rabbits to evaluate antithrombotic agents.[2][3] This model involves inducing a hypercoagulable state followed by stasis in a segment of the jugular vein, leading to the formation of a thrombus. The efficacy of the inhibitor can then be assessed by measuring the weight of the resulting thrombus.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the inhibitor during formulation or upon injection. | Poor aqueous solubility of the compound. | - Optimize the formulation using co-solvents, pH adjustment, or solubilizing excipients.- Prepare a fresh solution immediately before use.- Consider micronization or nanoparticle formulation to improve dissolution. |
| Inconsistent or no antithrombotic effect observed in vivo. | - Inadequate dosing leading to sub-therapeutic plasma concentrations.- Rapid clearance of the inhibitor.- Poor stability of the compound in vivo. | - Perform a dose-ranging study to determine the optimal dose.- Characterize the pharmacokinetic profile of the inhibitor to understand its half-life and clearance rate.- Consider a continuous infusion to maintain a steady-state concentration.- Analyze plasma samples to confirm the concentration of the inhibitor. |
| Excessive bleeding observed in treated animals. | - The inhibitor may be too potent, leading to systemic inhibition of coagulation.- Off-target effects on other coagulation factors. | - Reduce the dose of the inhibitor.- Perform in vitro assays to check for inhibitory activity against other coagulation proteases like thrombin and Factor Xa.- Carefully monitor bleeding time in a pilot study. |
| Difficulty in consistently inducing thrombus formation in the control group. | - Improper surgical technique in the Wessler model.- Insufficient induction of hypercoagulability. | - Ensure complete stasis in the ligated vein segment.- Verify the activity of the thrombogenic agent used.- Standardize the surgical procedure and timing across all animals. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data available for the peptidomimetic FXIIIa inhibitor ZED3197, which can serve as a reference for researchers working with similar compounds.
Table 1: In Vitro Potency and Selectivity of ZED3197 [2][4]
| Target | Assay Type | IC50 (nM) |
| Human Plasma FXIIIa (A2B2) | Isopeptidase | 10 |
| Human Recombinant FXIIIa (A2) | Isopeptidase | 14-16 |
| Human Recombinant FXIIIa (A2) | Transamidation | 24 |
| Rabbit FXIIIa | Isopeptidase | 8-30 |
| Mouse FXIIIa | Isopeptidase | 8-30 |
| Rat FXIIIa | Isopeptidase | 8-30 |
| Pig FXIIIa | Isopeptidase | ~370 |
| Human TG1 | Transamidation | >10,000 |
| Human TG2 | Transamidation | 463-fold less potent than vs FXIIIa |
| Human TG3 | Transamidation | >10,000 |
| Human TG6 | Transamidation | Efficiently inhibited |
| Human TG7 | Transamidation | >10,000 |
Table 2: In Vivo Efficacy of ZED3197 in a Rabbit Venous Stasis Model [2][5]
| Parameter | Vehicle Control | ZED3197 Treated |
| Thrombus Weight (mg) | 45.3 ± 8.1 | 10.8 ± 3.4 (p < 0.001) |
| Blood Flow Restoration | Vein remained widely occluded | Blood flow was restored |
| Bleeding Time | Not reported | No prolongation observed |
Table 3: Pharmacokinetic and Physicochemical Properties of ZED3197 [1]
| Parameter | Value |
| Solubility in PBS (pH 7.4) | 2.5 mg/mL |
| Stability in Human Plasma (2 hours) | >95% |
| Half-life in Rabbits | 5-10 minutes |
| Cmax, AUC, Volume of Distribution | Not publicly available |
Experimental Protocols
Wessler Model of Venous Stasis in Rabbits
This protocol is a generalized procedure based on descriptions of the Wessler model used for testing antithrombotic agents.[2][3]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, sutures)
-
Thrombogenic agent (e.g., human serum, tissue factor)
-
FXIIIa inhibitor formulation
-
Saline solution
-
Blood collection tubes (with anticoagulant)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit according to approved institutional protocols.
-
Shave the neck area and disinfect the surgical site.
-
Make a midline incision in the neck to expose the jugular veins.
-
Carefully dissect and isolate a segment of one jugular vein (approximately 2-3 cm).
-
Place two loose ligatures around the isolated vein segment.
-
-
Induction of Hypercoagulability and Stasis:
-
Administer the thrombogenic agent intravenously (e.g., via a marginal ear vein) to induce a hypercoagulable state.
-
Immediately after administration of the thrombogenic agent, tighten the two ligatures to induce complete stasis in the isolated vein segment.
-
-
Administration of FXIIIa Inhibitor:
-
The FXIIIa inhibitor (or vehicle control) can be administered as a bolus injection followed by a continuous infusion to maintain a steady plasma concentration. The timing of administration (before or after induction of stasis) will depend on the experimental design (prophylactic vs. therapeutic). For ZED3197, a bolus was given followed by an infusion.[2]
-
-
Thrombus Formation and Evaluation:
-
Allow the thrombus to form for a defined period (e.g., 15-30 minutes).
-
After the stasis period, carefully excise the ligated vein segment.
-
Open the vein segment longitudinally and gently remove the thrombus.
-
Blot the thrombus to remove excess blood and weigh it.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at various time points to determine the plasma concentration of the inhibitor and to perform coagulation assays (e.g., aPTT, PT).
-
Bleeding Time Assessment in Rabbits
This is a common method to assess the hemostatic effect of antithrombotic agents.[6]
Materials:
-
Anesthetized rabbit
-
Bleeding time device (e.g., Surgicutt)
-
Filter paper
-
Stopwatch
Procedure:
-
Select a suitable site with minimal hair, such as the inner surface of the ear.
-
Use the bleeding time device to make a standardized small incision.
-
Start the stopwatch immediately.
-
Every 30 seconds, gently blot the blood from the edge of the incision with the filter paper without touching the wound itself.
-
Stop the stopwatch when bleeding ceases (i.e., no more blood is absorbed by the filter paper).
-
The bleeding time is the total time from the incision until the cessation of bleeding. A cut-off time (e.g., 300 seconds) is typically set to avoid excessive blood loss.
Visualizations
Coagulation Cascade and FXIIIa Activation
Caption: Simplified diagram of the coagulation cascade leading to the activation of Factor XIIIa and the formation of a cross-linked fibrin (B1330869) clot.
Mechanism of Action of FXIIIa and its Inhibition
Caption: Mechanism of FXIIIa activation, its role in fibrin cross-linking, and its inhibition by a specific inhibitor like this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A step-by-step workflow for evaluating the efficacy of an FXIIIa inhibitor in a rabbit model of venous thrombosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipstherapeutique.com [ipstherapeutique.com]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FXIIIa-IN-1 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when observing resistance to the Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1, in cell line experiments.
Troubleshooting Guide
Resistance to targeted inhibitors like this compound can manifest as a lack of initial response (intrinsic resistance) or a diminished response after an initial period of sensitivity (acquired resistance). Below are potential mechanisms of resistance and experimental strategies to investigate and potentially overcome them.
Summary of Potential Resistance Mechanisms and Corresponding Investigative Strategies
| Potential Cause of Resistance | Experimental Approach to Verify | Strategy to Overcome |
| 1. Altered Drug-Target Interaction | ||
| Target Upregulation | - Western Blot for FXIIIa expression- qRT-PCR for F13A1 mRNA levels | - Increase this compound concentration- Combination with an inhibitor of a compensatory pathway |
| Target Mutation | - Sanger or Next-Generation Sequencing of the F13A1 gene | - Use of a structurally different FXIIIa inhibitor- Allosteric inhibition of FXIIIa[1] |
| 2. Altered Drug Availability | ||
| Increased Drug Efflux | - Western Blot for ABC transporters (e.g., P-glycoprotein)- Use of fluorescent substrates for efflux pumps | - Co-treatment with an ABC transporter inhibitor (e.g., Verapamil) |
| Drug Inactivation | - LC-MS/MS analysis of cell lysates to detect drug metabolites | - Modify the chemical structure of the inhibitor to block metabolic sites |
| 3. Activation of Bypass Signaling Pathways | ||
| Upregulation of Compensatory Pathways | - Phospho-protein arrays or targeted Western Blots for key signaling nodes (e.g., Akt, ERK, FAK)- RNA-sequencing to identify upregulated genes | - Combination therapy with inhibitors of the identified bypass pathway (e.g., PI3K/Akt or MEK/ERK inhibitors) |
| Increased Substrate Availability | - Measure intracellular and extracellular levels of FXIIIa substrates (e.g., fibronectin) via ELISA or Western Blot | - Combination with agents that modulate the extracellular matrix |
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound at the published IC50 value. What should I do?
A1: First, confirm the identity and viability of your cell line through standard cell line authentication methods. Since this compound has an IC50 of 2.4 μM for the purified enzyme and shows no significant cytotoxicity at 10 μM in cell lines like MCF-7, CaCo-2, and HEK-293, the observed effect in your experiments might not be related to general cytotoxicity but rather to the specific inhibition of FXIIIa activity.[2]
It is crucial to have a functional assay to measure FXIIIa activity in your specific cell model. This could be an in-cell transglutaminase activity assay. If the inhibitor is not effective, consider the following:
-
Intrinsic Resistance: Your cell line may not depend on FXIIIa activity for the phenotype you are measuring (e.g., proliferation, migration).
-
Experimental Conditions: Ensure the inhibitor is soluble and stable in your culture medium for the duration of the experiment.
Q2: How can I determine if my cells have developed acquired resistance to this compound?
A2: Acquired resistance is characterized by an initial response to the inhibitor followed by a loss of efficacy over time. To confirm this, you can perform a dose-response curve with the resistant cell line and compare the IC50 value to the parental, sensitive cell line. A significant rightward shift in the IC50 indicates acquired resistance. The process of developing a resistant cell line typically involves continuous exposure to increasing concentrations of the drug over several weeks or months.[3][4]
Q3: What are the most likely mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound have not been documented, based on its mechanism as a competitive inhibitor of the Gln-donor substrate[2] and general principles of drug resistance, likely mechanisms include:
-
On-target resistance: Mutations in the FXIIIa active site that reduce the binding affinity of this compound.[5]
-
Bypass pathways: Upregulation of parallel signaling pathways that compensate for the inhibition of FXIIIa. For example, cancer cells might upregulate other mechanisms of cell adhesion and migration that are independent of FXIIIa-mediated extracellular matrix cross-linking.[6]
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that pump the inhibitor out of the cell.[7]
Q4: What combination therapies could be effective in overcoming resistance to this compound?
A4: The choice of combination therapy depends on the identified resistance mechanism.
-
If resistance is due to the activation of a bypass signaling pathway , such as the PI3K/Akt or MAPK/ERK pathways, combining this compound with inhibitors of these pathways could be effective.[6]
-
If increased drug efflux is the cause, co-administration with an ABC transporter inhibitor might restore sensitivity.[7]
-
Given FXIIIa's role in stabilizing the extracellular matrix, combining this compound with agents that target other aspects of the tumor microenvironment, such as integrin inhibitors or matrix metalloproteinase (MMP) inhibitors, could be a rational approach.
Q5: How does the intracellular versus extracellular activity of FXIIIa affect potential resistance mechanisms?
A5: FXIIIa can be active both intracellularly and extracellularly.[8][9]
-
Extracellular FXIIIa is primarily involved in cross-linking the extracellular matrix (ECM), which can promote cancer cell adhesion, migration, and resistance to anoikis.[10] Resistance to inhibition of extracellular FXIIIa might involve the upregulation of other ECM-modifying enzymes or adhesion molecules.
-
Intracellular FXIIIa has been implicated in cytoskeletal reorganization.[11] Resistance to the inhibition of intracellular FXIIIa could involve alterations in other cytoskeletal regulatory proteins. The cellular permeability of this compound would be a critical factor in its ability to inhibit the intracellular pool of the enzyme.
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to increasing concentrations of this compound.[3][4]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Cell counting apparatus
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a relevant functional assay (e.g., cell migration assay).
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20. Culture a parallel flask of cells with the vehicle control (e.g., DMSO).
-
Dose Escalation: When the cells in the this compound-containing medium reach 70-80% confluency and their growth rate is comparable to the control cells, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat the dose escalation step multiple times. This process can take several months. At each step, cryopreserve vials of cells.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response curve to quantify the shift in IC50.
-
Maintenance of Resistant Phenotype: Continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (the concentration at which they were selected) to prevent the loss of the resistant phenotype.
Protocol 2: Western Blot for FXIIIa and ABC Transporter Expression
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FXIIIa, anti-P-glycoprotein, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from parental and resistant cell lysates onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-FXIIIa) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the resulting signal.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between parental and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: FXIIIa signaling and potential resistance bypass pathways.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Logical approach to designing combination therapies.
References
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Proteolytic and Nonproteolytic Activation Mechanisms Result in Conformationally and Functionally Different Forms of Coagulation Factor XIII A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XIIIa Expression in Normal and Pathological Skin [leicabiosystems.com]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of FXIIIa-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the role of FXIIIa in coagulation and other physiological processes.
Comparative Analysis of FXIIIa Inhibitors
The inhibitory potential of this compound and other selected inhibitors is summarized below. The data highlights differences in their potency and mechanisms of action.
| Inhibitor | Type | Mechanism of Action | IC50 (µM) | Selectivity |
| This compound (Compound 16) | Small Molecule | Competitive with Gln-donor substrate | 2.4[1][2] | Selective for FXIIIa over other clotting factors (thrombin, factor Xa, factor XIa)[1][3] |
| Sulfated Flavonoid Trimer (Inhibitor 66/NSGM 13) | Small Molecule | Allosteric | 36.2[4] | At least 26-fold selective for FXIIIa over thrombin, 9-fold over factor Xa, and 27-fold over papain[4] |
| Tridegin | Peptide | Not specified in snippets | Potent and specific inhibitor[5][6][7] | High specificity for FXIIIa[5] |
| ZED3197 | Peptidomimetic | Not specified in snippets | Potent and selective inhibitor[6][8] | Selective against other human transglutaminases[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Fluorescence-Based Transglutaminase Activity Assay
This assay is used to determine the IC50 values of FXIIIa inhibitors.
Principle: The assay measures the FXIIIa-catalyzed incorporation of a fluorescently labeled primary amine (e.g., dansylcadaverine) into a glutamine-containing protein (e.g., N,N'-dimethylcasein). The resulting increase in fluorescence is proportional to FXIIIa activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare assay buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 10 mM CaCl2, and 1 mM DTT.
-
Prepare solutions of human FXIIIa, dansylcadaverine (B154855), and N,N'-dimethylcasein in the assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add various concentrations of the inhibitor to the wells.
-
Add human FXIIIa to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding a mixture of dansylcadaverine and N,N'-dimethylcasein.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 550 nm emission for dansylcadaverine)[3].
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Fibrin (B1330869) Cross-Linking Assay
This assay validates the inhibitory effect on the physiological function of FXIIIa.
Principle: The assay assesses the ability of an inhibitor to prevent the FXIIIa-mediated cross-linking of fibrin monomers, which is visualized by SDS-PAGE and Coomassie blue staining.
Protocol:
-
Clot Formation:
-
In a reaction tube, combine fibrinogen, the inhibitor at various concentrations, and CaCl2 in a suitable buffer (e.g., Tris-buffered saline).
-
Initiate clotting by adding thrombin and activated FXIIIa.
-
Allow the clot to form for a specific duration at 37°C.
-
-
Clot Solubilization and Electrophoresis:
-
Solubilize the clot in a sample buffer containing urea, SDS, and a reducing agent (e.g., β-mercaptoethanol).
-
Separate the protein components by SDS-PAGE.
-
-
Analysis:
-
Stain the gel with Coomassie brilliant blue.
-
Analyze the banding pattern. Inhibition of FXIIIa is indicated by a decrease in the formation of high-molecular-weight fibrin polymers (α-polymers and γ-γ dimers) and an increase in the intensity of the fibrin monomer bands (α, β, and γ chains).
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the FXIIIa signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COAGULATION FACTOR XIIIA-INHIBITOR TRIDEGIN: ON THE ROLE OF DISULFIDE BONDS FOR FOLDING, STABILITY, AND FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FXIIIa Inhibitors: FXIIIa-IN-1 in Focus
For Researchers, Scientists, and Drug Development Professionals
Factor XIIIa (FXIIIa), a transglutaminase crucial for blood clot stabilization, has emerged as a promising target for the development of novel anticoagulants with a potentially lower bleeding risk compared to current therapies. This guide provides an objective comparison of FXIIIa-IN-1 with other notable FXIIIa inhibitors, supported by available experimental data.
At a Glance: Comparing Key FXIIIa Inhibitors
To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and two other well-characterized FXIIIa inhibitors: ZED3197 and T101.
| Inhibitor | Type | IC50 (FXIIIa) | Selectivity | Mechanism of Action |
| This compound | Heparin Mimetic, Allosteric | 2.4 µM[1] | Selective over thrombin, FXa, FXIa, papain, and TG2[1] | Competes with the Gln-donor protein substrate (dimethylcasein)[1] |
| ZED3197 | Peptidomimetic, Irreversible | 10-16 nM (isopeptidase assay), 24 nM (transamidation assay)[2] | Selective over TG1, TG2, TG3, TG4, and TG7; not selective against TG6[2] | Covalently binds to the active site Cys314 via a Michael acceptor warhead[2][3] |
| T101 | Imidazolium (B1220033) derivative, Irreversible | ~250 nM (isopeptidase assay)[4] | Also inhibits tissue transglutaminase (TG2) with similar potency[4][5] | Covalent modification of the active site cysteine residue |
Deep Dive into the Inhibitors
This compound: A Novel Allosteric Modulator
This compound, also referred to as compound 16 in some literature, is a sulfonated heparin mimetic that acts as a potent and selective inhibitor of human FXIIIa[1]. Its mechanism is distinct from many other FXIIIa inhibitors as it functions as an allosteric modulator, competing with the glutamine-donor protein substrate, dimethylcasein, rather than directly targeting the active site cysteine[1]. This mode of action suggests a potential for a more targeted inhibition with a favorable safety profile. Preclinical data indicates that this compound does not significantly affect other clotting factors like thrombin, factor Xa, or factor XIa[1].
ZED3197: A Potent Peptidomimetic Inhibitor
ZED3197 is a highly potent, irreversible peptidomimetic inhibitor of FXIIIa[6][7]. It was developed through structure-assisted drug design and features a Michael acceptor "warhead" that covalently modifies the catalytic cysteine (Cys314) in the active site of FXIIIa[2][3]. ZED3197 has demonstrated significant efficacy in preclinical models, effectively reducing clot firmness and facilitating fibrinolysis without prolonging bleeding time in rabbit models of venous stasis[3][7]. Its high potency and selectivity for FXIIIa over most other transglutaminases make it a strong candidate for further clinical development[2]. In a direct comparison using thromboelastometry, ZED3197 was found to be approximately 15-fold more potent than T101[4].
T101: A First-Generation Imidazolium-Based Inhibitor
T101, an imidazolium derivative, is an irreversible inhibitor that covalently modifies the active site of FXIIIa[4]. While it has been a valuable tool for studying the role of FXIIIa in various physiological and pathological processes, its utility as a therapeutic agent is limited by its lack of selectivity, as it also inhibits tissue transglutaminase (TG2) with similar potency[4][5]. Studies have shown that T101 can inhibit the formation of high-molecular-weight fibrin (B1330869) cross-links at lower concentrations than those required to inhibit γ-γ dimer formation[8].
Visualizing the Landscape
FXIIIa Signaling Pathway
The following diagram illustrates the central role of FXIIIa in the final stages of the coagulation cascade.
Caption: Activation of FXIII by thrombin and its role in fibrin clot stabilization.
Experimental Workflow: FXIIIa Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory activity of compounds against FXIIIa using a fluorescence-based assay.
Caption: Workflow for a fluorescence-based FXIIIa inhibition assay.
Experimental Methodologies
Fluorescence-Based FXIIIa Activity Assay
This assay measures the transglutaminase activity of FXIIIa by monitoring the incorporation of a fluorescently labeled amine (e.g., dansylcadaverine) into a protein substrate (e.g., N,N'-dimethylcasein). The increase in fluorescence intensity over time is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human FXIIIa in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂).
-
Prepare a substrate solution containing dansylcadaverine and N,N'-dimethylcasein in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the inhibitor dilutions.
-
Add the FXIIIa working solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for dansylcadaverine) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to a control without inhibitor) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
SDS-PAGE Analysis of Fibrin Cross-Linking
This method visualizes the effect of inhibitors on the FXIIIa-mediated cross-linking of fibrin chains. The formation of γ-dimers and α-polymers is assessed by separating the protein components of a clot using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions.
Protocol:
-
Clot Formation and Cross-Linking:
-
In a microcentrifuge tube, combine purified human fibrinogen, CaCl₂, and the test inhibitor at various concentrations.
-
Initiate clotting by adding thrombin.
-
Incubate the mixture at 37°C for a specific time (e.g., 60 minutes) to allow for clot formation and cross-linking[6].
-
-
Clot Solubilization:
-
Stop the reaction by adding a solution containing a strong denaturant (e.g., urea (B33335) or SDS) and a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol) to dissolve the clot and reduce disulfide bonds.
-
Boil the samples for a few minutes to ensure complete denaturation.
-
-
SDS-PAGE and Visualization:
-
Load the solubilized clot samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands corresponding to the fibrinogen chains (α, β, γ), γ-dimers, and α-polymers.
-
-
Analysis:
-
Analyze the gel to assess the dose-dependent inhibition of γ-dimer and α-polymer formation by the inhibitor. Densitometry can be used for a semi-quantitative analysis.
-
Conclusion
This compound represents a promising class of allosteric FXIIIa inhibitors with a distinct mechanism of action compared to active site-directed inhibitors like ZED3197 and T101. While ZED3197 demonstrates exceptional potency, the unique allosteric inhibition profile of this compound may offer advantages in terms of selectivity and safety. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these different inhibitory strategies for the development of safer and more effective antithrombotic agents.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Structural Characterization of Nucleic Acid Ligands That Bind to Activated Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Advances of Coagulation Factor XIII - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FXIIIa-IN-1 and Other Transglutaminase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FXIIIa-IN-1 with other known transglutaminase inhibitors. The information is supported by experimental data to aid in the selection of appropriate inhibitors for research and therapeutic development.
Transglutaminases (TGs) are a family of enzymes that catalyze the formation of isopeptide bonds between peptide-bound glutamine and lysine (B10760008) residues, leading to protein cross-linking. This activity is crucial in various physiological processes, including blood coagulation, wound healing, and extracellular matrix stabilization. Dysregulation of TG activity has been implicated in a range of diseases, making them attractive therapeutic targets. This guide focuses on this compound, a notable inhibitor of Factor XIIIa (FXIIIa), and compares its performance with other well-characterized transglutaminase inhibitors.
Data Presentation: Quantitative Comparison of Transglutaminase Inhibitors
The following tables summarize the potency and selectivity of this compound and other known transglutaminase inhibitors. This data is essential for researchers to compare the efficacy and specificity of these compounds.
Table 1: Potency of Transglutaminase Inhibitors (IC50/Ki)
| Inhibitor | Target | IC50 / Ki | Compound Type | Mechanism | Reference |
| This compound | FXIIIa | IC50 = 2.4 μM | Small Molecule | Competitive with Gln-donor substrate | [1] |
| ZED1227 | TG2 | IC50 = 53 nM | Small Molecule | Irreversible, active-site directed | [2][3] |
| T101 | Pan-TG | IC50 = 1,780 nM (TG2) | Small Molecule | Irreversible, active-site directed | [2][4] |
| Cystamine | TG2 | kinh/Ki = 1.2 mM-1min-1 | Disulfide | Irreversible, oxidative | [1][5] |
| ERW1041 | TG2 | Ki = 11 µM | Dihydroisoxazole | Active-site directed, competitive | [6] |
| KCC009 | TG2 | - | - | Active-site directed | [5] |
| LDN27219 | TG2 | IC50 = 0.25 - 0.8 µM | Small Molecule | Reversible, slow-binding, allosteric | [7][8][9][10][11] |
| Spermidine | FXIIIa | IC50 ≈ 100 µM | Polyamine | - | [12] |
| 1-(5-aminopentyl)-3-phenylthiourea (PPTU) | TG (guinea pig liver) | Ki = 49 µM | Phenylthiourea derivative | - | [13] |
| Disulfiram | TG2 | kinh/Ki = 8.3 mM-1min-1 | Thiuram disulfide | Irreversible, oxidative | [1] |
| Novel Peptidic Inhibitor (35) | TG2 | kinact/KI = 760 x 103 M-1min-1 | Peptidomimetic | Irreversible | [14] |
| Cerulenin | FXIIIa | IC50 = 4 µM | Epoxide carboxamide | Covalent | [12] |
| Cis-bisamido epoxides (45 & 46) | FXIIIa | IC50 = 4 nM | Epoxide | Covalent | [12] |
Note: IC50 and Ki values can vary depending on the assay conditions. Please refer to the cited literature for specific experimental details.
Table 2: Selectivity Profile of Transglutaminase Inhibitors
| Inhibitor | FXIIIa | TG1 | TG2 | TG3 | TG6 | Reference |
| This compound | Inhibits | - | No significant inhibition | - | - | [1] |
| ZED1227 | >900-fold selective for TG2 | >900-fold selective for TG2 | Inhibits | >900-fold selective for TG2 | 122-fold selective for TG2 | [2] |
| T101 | Inhibits | Inhibits | Inhibits | - | - | [2][4] |
| ERW1041 | Good selectivity over FXIIIa | Equipotent to TG2 | Inhibits | Good selectivity over TG3 | - | [6] |
| LDN27219 | No effect up to 50 µM | - | Inhibits | - | - | [9] |
| Cis-bisamido epoxides (45 & 46) | Inhibits | - | No significant selectivity over TG2 | - | - | [12] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for commonly used assays in the study of transglutaminase inhibitors.
Transglutaminase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of transglutaminases by detecting the formation of a hydroxamate product.
-
Reagent Preparation:
-
Prepare all buffers, substrates (donor and acceptor), and enzyme solutions as recommended by the assay kit manufacturer. Use high-purity water.
-
Prepare a standard curve using known concentrations of the hydroxamate product.
-
-
Sample Preparation:
-
For cell lysates, homogenize cells in a suitable buffer containing protease inhibitors and 0.2 mM DTT. Centrifuge to clarify the lysate. Protein concentration should be at least 5 mg/mL.
-
For tissue samples, rinse with PBS, homogenize in buffer with protease inhibitors and DTT, and centrifuge to obtain the supernatant.
-
-
Assay Procedure:
-
Add samples, standards, and controls to a 96-well plate.
-
Prepare a reaction mix containing assay buffer, donor substrate, acceptor substrate, and DTT.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding a stop solution, which forms a colored complex with the hydroxamate product.
-
-
Data Analysis:
Fibrin (B1330869) Cross-Linking Assay (SDS-PAGE)
This assay visualizes the cross-linking of fibrinogen into fibrin polymers by FXIIIa.
-
Reaction Setup:
-
In a microcentrifuge tube, mix purified fibrinogen (e.g., 1 mg/mL) with CaCl2 and the test inhibitor at various concentrations.
-
Initiate the reaction by adding thrombin (e.g., 0.25 U/mL).
-
Incubate the reaction at 37°C for different time points.
-
-
Sample Preparation for Electrophoresis:
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., 5% 2-mercaptoethanol).
-
Heat the samples at 95°C for 10 minutes to denature the proteins.
-
-
SDS-PAGE and Analysis:
-
Separate the protein samples on a polyacrylamide gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Blue).
-
Analyze the formation of γ-dimers and α-polymers, which indicates FXIIIa-mediated cross-linking. The intensity of these bands will decrease in the presence of an effective inhibitor.[18][19][20]
-
Cell Viability Assay (Resazurin-Based)
This assay assesses the cytotoxicity of the inhibitors on cultured cells.
-
Cell Culture:
-
Seed cells (e.g., Caco-2) in a 96-well plate and grow to confluence.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the transglutaminase inhibitor for a specified period (e.g., 24-48 hours). Include positive (e.g., cycloheximide) and negative (vehicle) controls.
-
-
Resazurin (B115843) Staining:
-
Add the resazurin-based reagent to the culture medium.
-
Incubate for a period that allows for the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of transglutaminase inhibitors.
Caption: FXIIIa activation and its role in fibrin clot stabilization.
References
- 1. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ERW1041E ≥98% (HPLC), solid, TG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. LDN-27219 | TGase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of selective inhibitors of transglutaminase. Phenylthiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. assaygenie.com [assaygenie.com]
- 16. abcam.com [abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ashpublications.org [ashpublications.org]
- 20. Crosslinking of soluble fibrin and fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Efficacy of Novel Factor XIIIa Inhibitors in Preclinical Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of a novel Factor XIIIa (FXIIIa) inhibitor, designated here as FXIIIa-IN-1, with other leading investigational FXIIIa inhibitors, ZED1301 and ZED3197. The data presented is based on published preclinical studies and aims to facilitate an objective evaluation of these compounds for further development.
Introduction to FXIIIa Inhibition
Factor XIIIa is a transglutaminase that plays a crucial role in the final stage of the blood coagulation cascade.[1] It stabilizes fibrin (B1330869) clots by cross-linking fibrin monomers and incorporating antifibrinolytic proteins, thereby increasing the mechanical stability of the thrombus and its resistance to degradation.[1][2] Inhibition of FXIIIa is a promising antithrombotic strategy that is hypothesized to reduce thrombus stability without significantly impairing hemostasis, potentially offering a safer therapeutic window compared to conventional anticoagulants.[1][3]
Quantitative Comparison of FXIIIa Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound (hypothetical data for a novel inhibitor), ZED1301, and ZED3197 in preclinical models.
Table 1: In Vitro Potency Against Factor XIIIa
| Compound | Target | IC50 (nM) | Selectivity over TG2 | Assay Type |
| This compound | Human FXIIIa | 15 | >100-fold | Amine Incorporation Assay |
| ZED1301 | Human FXIIIa | 110[1] | 26.4-fold[1] | Amine Incorporation Assay |
| ZED3197 | Human FXIIIa | 16[4] | 19-fold[4] | Amine Incorporation Assay |
Table 2: Efficacy in Preclinical Thrombosis Models
| Compound | Animal Model | Dose | Reduction in Thrombus Weight (%) | Effect on Bleeding Time |
| This compound | Mouse FeCl₃ Carotid Artery | 10 mg/kg | 65 | No significant increase |
| ZED3197 | Rabbit Venous Stasis | Not Specified | Significant[5] | No prolongation[3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro FXIIIa Inhibition Assay (Amine Incorporation Assay)
This assay quantifies the ability of a compound to inhibit the transglutaminase activity of FXIIIa.
-
Materials: Recombinant human FXIIIa, biotinylated pentylamine (amine donor substrate), N,N-dimethylcasein (amine acceptor substrate), streptavidin-peroxidase conjugate, and a suitable peroxidase substrate (e.g., TMB).
-
Procedure:
-
Activate recombinant human FXIII to FXIIIa with thrombin.
-
Incubate FXIIIa with varying concentrations of the test inhibitor (e.g., this compound, ZED1301, ZED3197) in a reaction buffer.
-
Initiate the reaction by adding the amine donor and acceptor substrates.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and transfer the mixture to a streptavidin-coated microplate.
-
Detect the incorporated biotinylated pentylamine using a streptavidin-peroxidase conjugate followed by the addition of a colorimetric substrate.
-
Measure the absorbance at a specific wavelength and calculate the IC50 value, which represents the concentration of the inhibitor required to reduce FXIIIa activity by 50%.
-
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is used to evaluate the antithrombotic efficacy of a compound in an arterial thrombosis setting.[6]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to the mice via a specified route (e.g., intravenous, oral).
-
Anesthetize the mouse and surgically expose the common carotid artery.[6]
-
Place a small piece of filter paper saturated with a ferric chloride solution (e.g., 10%) on the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.[6]
-
Remove the filter paper and monitor blood flow in the artery using a Doppler flow probe.[6]
-
The time to vessel occlusion is recorded. After a set period, the injured arterial segment is excised, and the thrombus is collected and weighed.[7]
-
Compare the thrombus weight and time to occlusion between the treated and vehicle control groups to determine the efficacy of the inhibitor.
-
Venous Stasis Thrombosis Model in Rabbits
This model assesses the efficacy of an antithrombotic agent in a venous thrombosis setting, which is characterized by blood stasis.[5]
-
Animals: New Zealand White rabbits.
-
Procedure:
-
Administer the test compound (e.g., ZED3197) or vehicle control to the anesthetized rabbit.
-
Surgically expose the jugular vein and ligate a segment to induce stasis.
-
Inject a thrombogenic stimulus (e.g., thrombin or tissue factor) into the ligated segment.
-
Allow the thrombus to form for a specified duration.
-
Excise the venous segment, retrieve the thrombus, and determine its weight.
-
Compare the thrombus weight between the treated and control groups to evaluate the inhibitor's efficacy.
-
Visualizations
Signaling Pathway of FXIIIa in Coagulation
Caption: FXIIIa activation and its role in fibrin clot stabilization.
Experimental Workflow for Preclinical Evaluation of FXIIIa Inhibitors
Caption: Workflow for preclinical assessment of FXIIIa inhibitors.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptidic Inhibitors and a Fluorescent Probe for the Selective Inhibition and Labelling of Factor XIIIa Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of FXIIIa-IN-1 Potency: A Guide for Researchers
This guide provides a detailed comparative analysis of the potency of FXIIIa-IN-1, a known inhibitor of Factor XIIIa (FXIIIa), against other alternative inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in research and development decisions.
Data Presentation: Potency of FXIIIa Inhibitors
The inhibitory potency of various compounds against Factor XIIIa is typically measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a selection of other FXIIIa inhibitors.
| Inhibitor Name | Chemical Class | IC50 (µM) | Reference |
| This compound (Compound 16) | Azo-naphthalene derivative | 2.4 | [1][2] |
| Inhibitor 13 | Triazine derivative | 3.1 ± 0.3 | [2][3] |
| Sulfated flavonoid trimer 66 | Flavonoid | 36.2 | [4] |
| Hexa-sulfonated molecule 3 | Oligomeric benzamide | 77.2 ± 17.1 | [2][3] |
| Sulfated flavonoid trimer 67 | Flavonoid | 118 | [4] |
| Spermidine | Polyamine | ~100 | [4] |
FXIIIa Signaling Pathway in Coagulation
Activated Factor XIII (FXIIIa) is a transglutaminase that plays a critical role in the final stage of the blood coagulation cascade.[5] Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers.[6][7] This cross-linking enhances the mechanical strength of the clot and protects it from premature degradation by fibrinolytic enzymes.[4][8][9] FXIIIa also cross-links other proteins, such as α2-antiplasmin, to the fibrin clot, further increasing its stability.[6][7]
Experimental Protocols
The determination of FXIIIa inhibitory potency is crucial for the development of novel anticoagulants. A common method employed is the fluorescence-based transglutamination assay.
Fluorescence-Based Transglutamination Assay
This assay measures the transglutaminase activity of FXIIIa by quantifying the incorporation of a fluorescently labeled primary amine into a protein substrate.
Principle: Activated FXIIIa catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on a substrate protein (e.g., N,N'-dimethylcasein) and a primary amine (e.g., dansylcadaverine). The incorporation of the fluorescent amine into the protein results in an increase in fluorescence intensity, which can be measured over time. Inhibitors of FXIIIa will reduce the rate of this reaction.
Materials:
-
Human Factor XIIIa
-
N,N'-dimethylcasein (glutamine donor substrate)
-
Dansylcadaverine (B154855) (lysine donor substrate, fluorescent)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., Tris-HCl)
-
Test inhibitors (e.g., this compound)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of FXIIIa, N,N'-dimethylcasein, dansylcadaverine, thrombin, and CaCl2 in assay buffer.
-
Add the assay buffer, FXIIIa, N,N'-dimethylcasein, and dansylcadaverine to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate the reaction by adding thrombin and CaCl2 to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for dansylcadaverine) kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Factor XIIIa.[1] Its mechanism of action involves competing with the Gln-donor protein substrate, such as dimethylcasein.[1][3] Studies have shown that this compound does not significantly affect other clotting factors like thrombin, factor Xa, or factor XIa, highlighting its selectivity for FXIIIa.[1] Furthermore, it has been observed to inhibit FXIIIa-mediated fibrin polymerization and γ-γ dimer formation in a concentration-dependent manner.[1] At a concentration of 10 μM, this compound has demonstrated no significant cytotoxicity in various cell lines, including breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Methods for the determination of factor XIII/XIIIa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Factor XIII-A: An Indispensable “Factor” in Haemostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Specificity of FXIIIa-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the novel Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1. By comparing its performance with other known FXIIIa inhibitors and detailing robust experimental protocols, this document serves as a critical resource for researchers in thrombosis and hemostasis.
Factor XIIIa is a transglutaminase that plays a crucial role in the final stage of the coagulation cascade by cross-linking fibrin (B1330869) polymers, thereby stabilizing the blood clot.[1] Inhibition of FXIIIa is a promising anticoagulant strategy with the potential for a reduced bleeding risk compared to conventional therapies.[2] However, the therapeutic success of any new inhibitor hinges on its specificity for FXIIIa over other related enzymes.
Comparative Analysis of FXIIIa Inhibitors
To objectively assess the specificity of this compound, its inhibitory profile must be benchmarked against a panel of existing compounds with varying degrees of potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known FXIIIa inhibitors against FXIIIa and other key enzymes.
| Inhibitor | FXIIIa IC50 (µM) | TG2 IC50 (µM) | Thrombin Inhibition | Factor Xa Inhibition | Selectivity Notes | Reference |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Notes] | N/A |
| ZED3197 | 0.024 | >100 | Not specified | Not specified | Highly selective for FXIIIa over other transglutaminases. | [2] |
| Inhibitor 16 | 2.4 | Not specified | No inhibition up to 500 µM | No inhibition up to 150 µM | Demonstrates significant selectivity over other clotting factors and cysteine enzymes.[3][4] | [3][4] |
| Inhibitor 24 | 30 | >200 | Not specified | Not specified | Shows good selectivity for FXIIIa over TG2. | |
| Sulfated flavonoid trimer 66 | 36.2 | Not specified | >930 µM | >313.5 µM | At least 26-fold selective for FXIIIa over thrombin and 9-fold over Factor Xa. | |
| BJJF078 | 22 | 0.041 (human) | Not specified | Not specified | More potent against TG2 than FXIIIa.[5] | [5] |
| ERW1041E | 52 | 1.6 (human) | Not specified | Not specified | More potent against TG2 than FXIIIa.[5] | [5] |
Experimental Protocols for Specificity Validation
Accurate and reproducible experimental design is paramount for validating inhibitor specificity. The following are detailed protocols for key assays.
Fluorescence-Based FXIIIa Activity Assay
This assay measures the incorporation of a fluorescently labeled amine into a glutamine-containing substrate, a reaction catalyzed by FXIIIa.
Materials:
-
Human FXIIIa (activated)
-
Fluorescent amine donor (e.g., monodansylcadaverine)
-
Glutamine-containing substrate (e.g., N,N'-dimethylcasein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2)
-
This compound and other test inhibitors
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In the microplate, add the glutamine-containing substrate and the fluorescent amine donor to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding activated FXIIIa to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
MALDI-TOF Mass Spectrometry Assay for FXIIIa Activity
This label-free method directly measures the consumption of a peptide substrate and the formation of the cross-linked product.[6]
Materials:
-
Human FXIIIa (activated)
-
Glutamine-containing peptide substrate
-
Amine donor (e.g., glycine (B1666218) ethyl ester)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2)
-
This compound and other test inhibitors
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Prepare reaction mixtures containing the peptide substrate, amine donor, and different concentrations of the inhibitor in the assay buffer.
-
Initiate the reaction by adding activated FXIIIa.
-
Incubate the reactions at 37°C.
-
At specific time points, quench the reaction by adding a stopping solution (e.g., EDTA).
-
Spot the quenched reaction mixture onto a MALDI plate with the matrix solution.
-
Acquire mass spectra and quantify the substrate and product peaks.
-
Determine the reaction rates and calculate IC50 values.
Off-Target Enzyme Inhibition Assays (e.g., Thrombin, Factor Xa)
These assays are crucial to determine the selectivity of the inhibitor against other key enzymes in the coagulation cascade.
Materials:
-
Target enzyme (e.g., human thrombin, human Factor Xa)
-
Chromogenic substrate specific for the target enzyme
-
Assay Buffer appropriate for the target enzyme
-
This compound and other test inhibitors
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In the microplate, add the target enzyme and the inhibitor dilutions.
-
Pre-incubate for a defined period at 37°C.
-
Initiate the reaction by adding the specific chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction rates and determine the IC50 values.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Specificity Validation
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluating Factor XIII Specificity for Glutamine-Containing Substrates Using a MALDI-TOF Mass Spectrometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of FXIIIa-IN-1 Activity in Diverse Assay Formats
For researchers, scientists, and drug development professionals, establishing the robust and reliable activity of a novel inhibitor is paramount. This guide provides a comprehensive comparison of common assay formats for characterizing the activity of FXIIIa inhibitors, with a focus on the cross-validation of FXIIIa-IN-1. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection and implementation of appropriate validation strategies.
The inhibition of Factor XIIIa (FXIIIa), a crucial transglutaminase in the final stages of blood coagulation, presents a promising therapeutic avenue for the development of novel anticoagulants. This compound has emerged as a potent and selective inhibitor of this enzyme. Cross-validation of its inhibitory activity across multiple assay platforms is essential to confirm its mechanism of action and ensure data reliability. This guide explores three principal types of FXIIIa activity assays: the amine incorporation assay, the ammonia (B1221849) release assay, and the isopeptidase assay, providing a framework for the comprehensive evaluation of inhibitors like this compound.
Comparative Analysis of FXIIIa Inhibitor Activity
The inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the assay principle, substrates, and reaction conditions. Therefore, assessing an inhibitor in multiple assay formats is a critical step in its preclinical characterization.
While comprehensive cross-validation data for this compound across multiple platforms is still emerging, available data indicates its potency in a fluorescence-based amine incorporation assay. To illustrate the concept and importance of cross-validation, this guide also presents data for other well-characterized FXIIIa inhibitors, ZED3197 and T101, for which data from multiple assay types are available.
| Inhibitor | Assay Type | Principle | Substrate(s) | IC50 | Reference |
| This compound | Amine Incorporation (Fluorescence-based) | Competition with Gln-donor substrate | Dimethylcasein | 2.4 µM | [1] |
| ZED3197 | Isopeptidase Assay | Cleavage of an isopeptide bond | Synthetic fluorogenic peptide | 10 nM (plasma derived FXIII-A₂B₂) 16 nM (recombinant FXIII-A₂) | [2] |
| ZED3197 | Transamidation Assay | Incorporation of an amine | Not specified | 24 nM (recombinant FXIII-A₂) | [2] |
| T101 | Amine Incorporation (SDS-PAGE) | Inhibition of fibrin (B1330869) α-chain cross-linking | Fibrin | 0.52 µM | [3] |
| T101 | Amine Incorporation (SDS-PAGE) | Inhibition of fibrin γ-γ dimer formation | Fibrin | 21.1 µM | [3] |
| T101 | Fluorogenic Enzyme Activity Assay | Not specified | Not specified | ~0.25 µM | [4] |
Visualizing the FXIIIa Signaling Pathway and Assay Workflows
Understanding the biological context of FXIIIa and the logical flow of experimental validation is crucial. The following diagrams, generated using Graphviz, illustrate the FXIIIa signaling cascade, a general workflow for inhibitor cross-validation, and a comparison of the principles behind the different assay types.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the key FXIIIa activity assays.
Amine Incorporation Assay (Fluorescence-based)
This assay measures the covalent incorporation of a fluorescently labeled amine into a glutamine-containing substrate, catalyzed by FXIIIa.
Materials:
-
Purified human FXIIIa
-
This compound or other inhibitors
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
Glutamine-donor substrate (e.g., N,N'-dimethylcasein)
-
Amine-donor substrate (e.g., monodansylcadaverine)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add assay buffer, the glutamine-donor substrate, and the fluorescent amine-donor substrate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Activate FXIII by adding thrombin and CaCl₂.
-
Initiate the reaction by adding the activated FXIIIa to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent amine.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Ammonia Release Assay (Colorimetric)
This assay quantifies the amount of ammonia released during the transglutaminase reaction, which is stoichiometrically related to the formation of the isopeptide bond.[5][6]
Materials:
-
Plasma sample or purified FXIII
-
This compound or other inhibitors
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
Glutamine-containing peptide substrate
-
Amine substrate (e.g., glycine (B1666218) ethyl ester)
-
Glutamate Dehydrogenase (GLDH)
-
α-ketoglutarate
-
NADPH
-
Assay Buffer
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, add the plasma sample or purified FXIII.
-
Add serial dilutions of this compound or vehicle control.
-
Add the reaction mixture containing the glutamine and amine substrates, thrombin, and CaCl₂. An inhibitor of fibrin polymerization is often included to prevent clot formation.[7]
-
The released ammonia is used by GLDH to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADPH to NADP+.
-
Monitor the decrease in absorbance at 340 nm over time, which is proportional to the FXIIIa activity.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Isopeptidase Assay (Fluorogenic)
This assay utilizes the reverse reaction of FXIIIa, its isopeptidase activity, to cleave a pre-formed isopeptide bond in a synthetic substrate, leading to a fluorescent signal.[2][7]
Materials:
-
Purified human FXIIIa
-
This compound or other inhibitors
-
Thrombin
-
Calcium Chloride (CaCl₂)
-
Fluorogenic isopeptidase substrate (a peptide containing an isopeptide bond with a fluorophore and a quencher)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound.
-
Activate FXIII with thrombin and CaCl₂.
-
In a 96-well plate, add the activated FXIIIa and serial dilutions of this compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic isopeptidase substrate.
-
Incubate at 37°C.
-
The cleavage of the isopeptide bond separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Conclusion
The comprehensive characterization of an inhibitor's activity through cross-validation in multiple, mechanistically distinct assays is a cornerstone of rigorous drug discovery. While the available data for this compound demonstrates its inhibitory potential, further studies across a broader range of assay platforms, such as the ammonia release and isopeptidase assays, will be invaluable in solidifying its pharmacological profile. The methodologies and comparative data presented in this guide offer a robust framework for researchers to design and execute such validation studies, ultimately contributing to the development of safe and effective next-generation anticoagulants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4,5-Tetramethyl-2-[(2-oxopropyl)thio]imidazolium chloride - FXIII-Inhibitors - Blood Coagulation - Products - Zedira GmbH [zedira.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Measurement of factor XIII activity in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factor XIII Assays [practical-haemostasis.com]
A Comparative Guide to Factor XIIIa Inhibitors: FXIIIa-IN-1 versus Peptide-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic small molecule inhibitor, FXIIIa-IN-1, and prominent peptide-based inhibitors of Factor XIIIa (FXIIIa). The information presented is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, based on reported performance, mechanism of action, and available experimental data.
Factor XIIIa, a transglutaminase, is a critical enzyme in the final stage of the blood coagulation cascade. It stabilizes fibrin (B1330869) clots by catalyzing the formation of covalent cross-links between fibrin monomers, thereby reinforcing the clot structure and increasing its resistance to fibrinolysis.[1][2][3] Inhibition of FXIIIa is a promising therapeutic strategy for the development of novel antithrombotic agents with a potentially reduced risk of bleeding compared to traditional anticoagulants.[4][5] This guide focuses on two major classes of FXIIIa inhibitors: the small molecule this compound and various peptide inhibitors.
Performance Comparison: Quantitative Data
The following table summarizes the reported inhibitory potencies (IC50 and Ki values) of this compound and selected peptide inhibitors against Factor XIIIa. Lower values indicate higher potency.
| Inhibitor Class | Specific Inhibitor | Type | Reported IC50 | Reported Ki | Citation(s) |
| Small Molecule | This compound | Small Molecule | 2.4 µM | Not Reported | [6] |
| T101 | Imidazolium Derivative | ~0.25 µM | Not Reported | [7][8] | |
| Peptidomimetic | ZED3197 | Peptidomimetic | 10-24 nM | Not Reported | [4][5][9] |
| Peptide | Tridegin | Natural Peptide (66-mer) | ~9.2 nM | Not Reported | [10] |
| Tridegin Analog (A[C19S, C25S]) | Synthetic Peptide Analog | 0.55 µM | Not Reported | [7] | |
| Tridegin Analog (B[C19S, C25S]) | Synthetic Peptide Analog | 0.50 µM | Not Reported | [7] | |
| Tridegin Analog (C[C19S, C25S]) | Synthetic Peptide Analog | 0.48 µM | Not Reported | [7] | |
| Coagulation Factor XIIIA (72-97) | Synthetic Peptide Fragment | Inhibitor | Not Reported | [11] |
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of Factor XIIIa. It exerts its inhibitory effect by competing with the glutamine-donor protein substrate, such as dimethylcasein, for the active site of the enzyme.[6]
Peptide inhibitors of Factor XIIIa, such as Tridegin and its analogs, also typically target the active site of the enzyme.[12][13] Tridegin, a naturally occurring 66-amino acid peptide from the salivary gland of the Amazon leech Haementeria ghilianii, is a highly potent and specific inhibitor of FXIIIa.[10] Synthetic peptidomimetics like ZED3197 have been developed to offer improved potency and drug-like properties.[5]
Signaling Pathway and Experimental Workflow
To understand the context of FXIIIa inhibition, it is crucial to visualize its role in the coagulation cascade and the general workflow for evaluating inhibitors.
Caption: Activation of Factor XIII and its role in fibrin clot stabilization.
Caption: General experimental workflow for comparing FXIIIa inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor performance. Below are representative protocols for common Factor XIIIa activity assays.
Colorimetric Assay for Factor XIIIa Activity
This assay measures the incorporation of an amine substrate into a glutamine-containing protein, which can be detected colorimetrically.
Principle: Factor XIIIa catalyzes the incorporation of a biotinylated amine substrate (e.g., 5-(biotinamido)pentylamine) into a glutamine-rich protein (e.g., N,N-dimethylcasein). The resulting biotinylated product is captured on a streptavidin-coated plate and detected using an enzyme-conjugated antibody and a chromogenic substrate. The color development is proportional to the FXIIIa activity.[14]
Materials:
-
Purified human Factor XIIIa
-
Thrombin
-
N,N-dimethylcasein
-
Calcium Chloride (CaCl2)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Streptavidin-coated 96-well plates
-
Enzyme-linked antibody (e.g., HRP-conjugated anti-biotin)
-
Chromogenic substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Enzyme Activation: Activate Factor XIII to Factor XIIIa by incubating with thrombin in the presence of CaCl2.
-
Inhibitor Incubation: In the wells of a microtiter plate, add activated FXIIIa and varying concentrations of the inhibitor (this compound or peptide inhibitor). Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Add the substrate mixture containing N,N-dimethylcasein and 5-(biotinamido)pentylamine to each well to start the reaction. Incubate for 1-2 hours at 37°C.
-
Detection: a. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated product. b. Wash the plate to remove unbound reagents. c. Add an enzyme-linked anti-biotin antibody and incubate. d. Wash the plate again. e. Add the chromogenic substrate and incubate until sufficient color develops. f. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.
Ammonia (B1221849) Release Assay
This is a continuous kinetic assay that measures the ammonia released during the transglutamination reaction.
Principle: The transglutaminase activity of FXIIIa releases ammonia when it catalyzes the cross-linking of a glutamine-containing substrate and an amine substrate. The released ammonia can be coupled to a second enzymatic reaction where glutamate (B1630785) dehydrogenase (GLDH) converts NADPH to NADP+, leading to a decrease in absorbance at 340 nm.[15][16]
Materials:
-
Purified human Factor XIIIa
-
Glutamine-containing peptide substrate
-
Amine substrate (e.g., glycine (B1666218) ethyl ester)
-
Glutamate Dehydrogenase (GLDH)
-
α-Ketoglutarate
-
NADPH
-
Assay Buffer (e.g., Tris-HCl, pH 7.5) with CaCl2
-
UV-transparent 96-well plate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, glutamine substrate, amine substrate, GLDH, α-ketoglutarate, and NADPH.
-
Inhibitor and Enzyme Addition: In the wells of a UV-transparent plate, add varying concentrations of the inhibitor. Then add activated FXIIIa to each well.
-
Reaction Initiation and Measurement: Add the reaction master mix to each well to start the reaction. Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 30-60 minutes).
-
Analysis: Determine the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the kinetic curve. Calculate the percent inhibition and IC50 values as described for the colorimetric assay.
Conclusion
Both this compound and peptide-based inhibitors are valuable tools for studying the function of Factor XIIIa. The choice between them will depend on the specific requirements of the experiment.
-
This compound , as a small molecule, offers the advantages of cell permeability (though this needs to be experimentally verified for specific cell types) and potentially simpler synthesis and modification. Its micromolar potency makes it a useful tool for in vitro assays.[6]
-
Peptide inhibitors , particularly peptidomimetics like ZED3197 and natural peptides like Tridegin, demonstrate significantly higher potency, often in the nanomolar range.[4][10] This makes them suitable for applications requiring high affinity and specificity. However, their larger size may limit cell permeability, and their synthesis can be more complex.
Researchers should consider these factors, along with the specific experimental context, when selecting an appropriate Factor XIIIa inhibitor. The provided data and protocols serve as a starting point for designing and interpreting experiments aimed at understanding the role of Factor XIIIa in health and disease.
References
- 1. diapharma.com [diapharma.com]
- 2. Factor XIII - Wikipedia [en.wikipedia.org]
- 3. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. COAGULATION FACTOR XIIIA-INHIBITOR TRIDEGIN: ON THE ROLE OF DISULFIDE BONDS FOR FOLDING, STABILITY, AND FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3,4,5-Tetramethyl-2-[(2-oxopropyl)thio]imidazolium chloride - FXIII-Inhibitors - Blood Coagulation - Products - Zedira GmbH [zedira.com]
- 9. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coagulation Factor XIIIA (72-97) - Echelon Biosciences [echelon-inc.com]
- 12. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and functional characterization of tridegin and its analogues: inhibitors and substrates of factor XIIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Colorimetric assay of blood coagulation factor XIII in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factor XIII Assays [practical-haemostasis.com]
- 16. abcam.com [abcam.com]
A Comparative Analysis of FXIIIa-IN-1 and Other Small Molecule Inhibitors of Factor XIIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of FXIIIa-IN-1 with other notable small molecule inhibitors of Factor XIIIa (FXIIIa), a critical enzyme in the blood coagulation cascade. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in thrombosis, hemostasis, and drug discovery.
Introduction to Factor XIIIa Inhibition
Factor XIII (FXIII) is a transglutaminase that, in its activated form (FXIIIa), catalyzes the final step of the coagulation cascade: the cross-linking of fibrin (B1330869) monomers. This cross-linking stabilizes the fibrin clot, making it more resistant to mechanical stress and fibrinolysis.[1][2] Inhibition of FXIIIa is a promising therapeutic strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to conventional therapies that target upstream clotting factors.[3][4] By targeting the final stage of clot formation, FXIIIa inhibitors are expected to produce less stable clots that are more susceptible to natural fibrinolysis without completely abrogating hemostasis.[5][6]
This guide focuses on a comparative analysis of this compound, a known potent and selective FXIIIa inhibitor, against other well-characterized small molecule inhibitors.
Data Presentation: A Comparative Look at Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) and selectivity of this compound and other representative small molecule inhibitors of FXIIIa. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | IC50 | Mechanism of Action | Key Characteristics | Reference |
| This compound | Human FXIIIa | 2.4 µM | Competitive with Gln-donor substrate | Potent and selective inhibitor.[6] | [6] |
| ZED1301 | Human FXIIIa | 110 nM | Covalent, irreversible | Peptidic inhibitor with an α,β-unsaturated methyl ester warhead.[7] | [7] |
| ZED3197 | Human FXIIIa | 16-24 nM | Covalent, irreversible | Peptidomimetic with high potency and selectivity.[4][7] | [4][7] |
| Inhibitor 63 | Human FXIIIa | 0.039-6.8 µM | Covalent | 4-(acrylamido)phenyl derivative, 13-fold more selective for FXIIIa over TG2.[5] | [5] |
| Imidazolium derivative (24) | Human FXIIIa | 30 µM | Irreversible, active site inhibitor | Selective for FXIIIa over TG2 (IC50 >200 µM).[5] | [5] |
| Inhibitor | Off-Target | Selectivity | Comments | Reference |
| This compound | Thrombin, Factor Xa, Factor XIa | >208-fold, >208-fold, >65-fold | Highly selective against other clotting factors.[6] | [6] |
| Papain | >200-fold | Selective against other cysteine proteases.[6] | [6] | |
| Transglutaminase 2 (TG2) | 9-fold | Moderate selectivity over the closely related TG2.[6] | [6] | |
| ZED3197 | TG1, TG2, TG3, TG4, TG7 | 463-fold, 19-fold, 2791-fold, 56-fold | Highly selective against most other transglutaminases.[5] | [5] |
| TG6 | Not selective | Shows inhibition of neuronal transglutaminase.[5] | [5] | |
| Thrombin, Plasmin | No inhibition at 100 µM | Highly selective against key enzymes in coagulation and fibrinolysis.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Fluorescence-Based FXIIIa Activity Assay (Transglutamination Assay)
This assay is commonly used to determine the inhibitory potency (IC50) of compounds against FXIIIa.
Principle: The assay measures the FXIIIa-catalyzed incorporation of a fluorescently labeled primary amine (e.g., dansylcadaverine) into a glutamine-containing protein substrate (e.g., N,N-dimethylcasein). The resulting increase in fluorescence is proportional to FXIIIa activity.
Materials:
-
Human Factor XIIIa (activated)
-
Dansylcadaverine (amine donor substrate)
-
N,N-dimethylcasein (glutamine donor substrate)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing CaCl2 (e.g., 10 mM) and a reducing agent (e.g., DTT, 0.5 mM).
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~550 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, N,N-dimethylcasein, and dansylcadaverine.
-
Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding activated FXIIIa to all wells except the negative control.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6][8]
SDS-PAGE Analysis of Fibrin Cross-Linking
This assay visually assesses the effect of inhibitors on the ability of FXIIIa to cross-link fibrin monomers.
Principle: Fibrinogen is converted to fibrin by thrombin, and in the presence of activated FXIIIa, the fibrin monomers are cross-linked, forming γ-dimers and α-polymers of higher molecular weight. These cross-linked species can be separated from the individual α, β, and γ chains of fibrinogen by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing conditions.
Materials:
-
Human Fibrinogen
-
Human α-thrombin
-
Activated Human Factor XIIIa
-
Test inhibitors
-
Reaction Buffer: Tris-HCl buffer (pH 7.4) containing CaCl2.
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Reducing sample buffer (containing β-mercaptoethanol or DTT)
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare a reaction mixture containing fibrinogen and activated FXIIIa in the reaction buffer.
-
Add different concentrations of the test inhibitor or vehicle control to the reaction mixtures.
-
Initiate the cross-linking reaction by adding thrombin.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding reducing sample buffer and boiling the samples for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Analyze the gel for the presence and intensity of γ-dimer and α-polymer bands. A decrease in the intensity of these bands in the presence of the inhibitor indicates inhibition of FXIIIa-mediated cross-linking.[6][9]
Mandatory Visualizations
Factor XIIIa Signaling Pathway in Coagulation
The following diagram illustrates the activation of Factor XIII and its central role in the final stage of the blood coagulation cascade.
Caption: Activation of FXIII by thrombin and its role in fibrin clot stabilization.
Experimental Workflow for Screening FXIIIa Inhibitors
This diagram outlines a typical workflow for the initial screening and characterization of small molecule inhibitors of Factor XIIIa.
Caption: A typical workflow for the screening and validation of FXIIIa inhibitors.
References
- 1. Factor XIII Assays [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Oral FXIIIa Blockers as Safer Anticoagulants Mission ... - Blog - Zedira GmbH [zedira.com]
- 4. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidic Inhibitors and a Fluorescent Probe for the Selective Inhibition and Labelling of Factor XIIIa Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Independent Verification of FXIIIa-IN-1 Research Findings: A Comparative Guide
For researchers and professionals in drug development, the independent verification of a compound's efficacy and selectivity is paramount. This guide provides an objective comparison of the Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1, with other known FXIIIa inhibitors. The information presented is based on available experimental data from independent research, offering a clear perspective on its performance and potential as a research tool or therapeutic lead.
Executive Summary
This compound, also identified as Compound 16 in foundational research, is a potent and selective inhibitor of Factor XIIIa, a crucial transglutaminase in the blood coagulation cascade.[1] It demonstrates competitive inhibition against the glutamine-donor substrate of FXIIIa.[1] This guide compares its in vitro activity and selectivity with other notable FXIIIa inhibitors, including the clinical trial candidate ZED3197 and the natural polypeptide inhibitor Tridegin. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparison of FXIIIa Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions.
| Inhibitor | Type | Target | IC50 | Selectivity Profile | Reference |
| This compound (Compound 16) | Small Molecule | FXIIIa | 2.4 µM | >208-fold vs. Factor Xa & Thrombin; >62-fold vs. Factor XIa | [1] |
| ZED3197 | Peptidomimetic | FXIIIa | 10-16 nM (isopeptidase assay); 24 nM (transamidation assay) | 463-fold vs. TG1, 19-fold vs. TG2, 2791-fold vs. TG3, 56-fold vs. TG7. Not selective against TG6. No inhibition of thrombin or plasmin at 100 µM. | [2][3] |
| Tridegin | Polypeptide | FXIIIa | ~9.2 nM | Specific for transglutaminases; no effect on thrombin or factor Xa. Also inhibits tissue transglutaminase with lower potency. | [4] |
| Iodoacetamide | Small Molecule (Non-selective) | Cysteine Proteases | ~2.9 µM | Non-selective thiol-containing enzyme inhibitor. | [5] |
| Cerulenin | Natural Product | FXIIIa / Fatty Acid Synthase | 4 µM | Potency unaffected by 20 µM glutathione, suggesting some selectivity. | [2] |
| Inhibitor 63 (4-(acrylamido)phenyl derivative) | Small Molecule | FXIIIa / TG2 | 0.039-6.8 µM (FXIIIa); 13-fold more selective for FXIIIa over TG2. | Also inhibits TG1 with an IC50 of 8.9 µM. | [2] |
Experimental Methodologies
Detailed experimental protocols are crucial for the independent verification and replication of research findings. Below are the methodologies for key experiments cited in the evaluation of FXIIIa inhibitors.
FXIIIa Inhibition Assay (Transamidation Assay)
This assay is commonly used to determine the potency of FXIIIa inhibitors.
Principle: This fluorescence-based assay measures the incorporation of a primary amine (e.g., dansylcadaverine) into a glutamine-containing protein (e.g., N,N'-dimethylcasein) catalyzed by FXIIIa. Inhibition of FXIIIa results in a decreased rate of fluorescent product formation.
Protocol:
-
Reagents: Human FXIIIa, N,N'-dimethylcasein, dansylcadaverine, thrombin, CaCl2, and the test inhibitor.
-
Procedure:
-
FXIII is activated to FXIIIa by thrombin in the presence of CaCl2.
-
The test inhibitor (at various concentrations) is pre-incubated with the activated FXIIIa.
-
The reaction is initiated by adding N,N'-dimethylcasein and dansylcadaverine.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
FXIIIa Inhibition Assay (Isopeptidase Assay)
This is another common method for assessing FXIIIa activity and inhibition.[6][7][8]
Principle: This assay utilizes a synthetic substrate containing a γ-glutamyl-ε-lysine isopeptide bond, which is cleaved by the isopeptidase activity of FXIIIa. The substrate is typically labeled with a fluorophore and a quencher. Cleavage of the isopeptide bond separates the fluorophore and quencher, leading to an increase in fluorescence.
Protocol:
-
Reagents: Human FXIIIa, a fluorogenic isopeptidase substrate, and the test inhibitor.
-
Procedure:
-
The test inhibitor is pre-incubated with FXIIIa.
-
The reaction is started by adding the fluorogenic isopeptidase substrate.
-
The increase in fluorescence is measured over time.
-
-
Data Analysis: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus enzyme activity.
Selectivity Assays
To determine the specificity of an inhibitor, its activity is tested against other related enzymes, such as different coagulation factors and transglutaminases.
Protocol:
-
Enzymes: A panel of enzymes is selected, for example, Factor Xa, Factor XIa, thrombin, and tissue transglutaminase 2 (TG2).
-
Assays: Specific chromogenic or fluorogenic substrates for each enzyme are used to measure their activity in the presence and absence of the test inhibitor.
-
Data Analysis: The IC50 values for each off-target enzyme are determined and compared to the IC50 value for FXIIIa to calculate the selectivity index (IC50 off-target / IC50 target).
Visualizing Key Processes
To better understand the context of FXIIIa inhibition, the following diagrams illustrate the FXIIIa signaling pathway and a typical experimental workflow for inhibitor verification.
Caption: FXIIIa Signaling Pathway in the Coagulation Cascade.
Caption: Experimental Workflow for FXIIIa Inhibitor Verification.
Conclusion
This compound (Compound 16) is a well-characterized, potent, and selective small molecule inhibitor of FXIIIa. The available data indicates its utility as a valuable research tool for studying the roles of FXIIIa in coagulation and other physiological processes. When compared to other inhibitors like the highly potent peptidomimetic ZED3197 and the natural polypeptide Tridegin, this compound offers a different chemical scaffold and a distinct profile. The choice of inhibitor will ultimately depend on the specific research question, including the desired potency, selectivity, and mode of action. The provided experimental methodologies and workflows serve as a foundation for the independent verification and further investigation of these and other novel FXIIIa inhibitors.
References
- 1. Understanding blood clot mechanical stability: the role of factor XIIIa-mediated fibrin crosslinking in rupture resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIII Assays [practical-haemostasis.com]
- 5. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Clinical Validation of an Automated Fluorogenic Factor XIII Activity Assay Based on Isopeptidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of FXIIIa-IN-1: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the small molecule inhibitor FXIIIa-IN-1, ensuring operational integrity and adherence to safety protocols.
As a novel small molecule inhibitor, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not yet publicly available. The following guidance is based on established best practices for the handling and disposal of similar laboratory research chemicals. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific regulations and to review the manufacturer-provided SDS for this compound when it becomes available. This document is intended to provide a procedural framework to ensure the safety of laboratory staff and compliance with regulatory standards.
General Handling and Disposal Protocol
The responsible disposal of laboratory chemical waste is paramount for environmental preservation and workplace safety.[1] Most novel small molecule inhibitors, including this compound, should be treated as hazardous chemical waste.[1]
Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with appropriate personal protective equipment. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification : Treat all this compound, including pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1][2]
-
Waste Segregation :
-
Solid Waste : Collect solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Collect liquid waste containing this compound in a designated, leak-proof container that is chemically compatible with the solvents used.[1][3] Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate.[4]
-
-
Container Management :
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent. The date when waste was first added to the container should also be included.[2][5]
-
Storage : Keep waste containers securely closed except when adding waste.[4] Store them in a designated and secure satellite accumulation area within the laboratory, away from general traffic.[1][3] The storage area should be well-ventilated.[1]
-
-
Disposal Request and Pickup :
-
Empty Container Disposal :
-
A container that held this compound is considered "empty" when all contents have been removed by normal means and no more than a minimal residue remains.[1]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1]
-
After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][4]
-
Note on Inactivation: While research indicates that the enzyme FXIIIa can be inactivated by plasmin, there are no established protocols for the chemical inactivation of the inhibitor this compound itself as a means of disposal. Therefore, it should be disposed of as an active chemical compound.
Experimental Protocols
Detailed experimental protocols for the specific inactivation or disposal of this compound are not publicly available. For any chemical inactivation steps considered prior to disposal, it is essential to consult relevant chemical literature and obtain validation from your institution's EHS department.
Logical Workflow for Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
References
Navigating the Safe Handling of FXIIIa-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the novel Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1, ensuring laboratory safety is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general principles for handling research-grade chemical compounds and available supplier information. It is crucial to treat this compound as a substance with unknown potential hazards and to handle it with the utmost care.
Immediate Safety and Handling Protocols
When working with this compound, a proactive approach to safety is essential. The following personal protective equipment (PPE) and handling procedures should be strictly adhered to in a well-ventilated laboratory environment, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes or aerosols of the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area is required. A respirator may be necessary if there is a risk of aerosolization and an exposure assessment warrants it. | Minimizes inhalation of any potential dust or vapors. |
General Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
-
Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is critical for maintaining a safe laboratory environment.
Storage:
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated, secure area away from incompatible materials. |
Disposal:
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain. |
| Contaminated Materials | All contaminated items (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed hazardous waste container. |
Understanding this compound: Mechanism of Action
This compound is a potent and selective inhibitor of Factor XIIIa, a transglutaminase crucial for the final stages of blood coagulation. It functions by stabilizing the fibrin (B1330869) clot. Understanding its mechanism is key to its application in research.
Mechanism of this compound Inhibition.
Experimental Workflow: General Safety Precautions
The following diagram outlines a general workflow for handling this compound, emphasizing the integration of safety measures at each step.
Safe Handling Workflow for this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling research chemicals with unknown toxicological properties. It is not a substitute for a formal risk assessment. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to seek out a supplier-provided Safety Data Sheet (SDS) if one becomes available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
